Product packaging for Ethyl 4-(azepan-1-yl)-3-nitrobenzoate(Cat. No.:CAS No. 71302-98-2)

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Cat. No.: B1314085
CAS No.: 71302-98-2
M. Wt: 292.33 g/mol
InChI Key: IIVYEGMLNKSGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4 B1314085 Ethyl 4-(azepan-1-yl)-3-nitrobenzoate CAS No. 71302-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)12-7-8-13(14(11-12)17(19)20)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVYEGMLNKSGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500298
Record name Ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71302-98-2
Record name Ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in pharmaceutical research. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Fischer esterification of 4-chloro-3-nitrobenzoic acid to produce the corresponding ethyl ester. The subsequent step is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by azepane to yield the final product.

Synthesis of this compound A 4-Chloro-3-nitrobenzoic Acid p1 A->p1 B Ethanol B->p1 C Ethyl 4-chloro-3-nitrobenzoate p2 C->p2 D Azepane D->p2 E This compound p1->C H₂SO₄ (cat.) Reflux p2->E DIPEA CH₂Cl₂

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

This procedure follows a standard Fischer esterification protocol.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in absolute ethanol (approximately 10-20 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure.

  • The residue is diluted with water and extracted with ethyl acetate (3 x 20 volumes).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ethyl 4-chloro-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The protocol is adapted from analogous reactions with similar substrates[1].

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate

  • Azepane (Homopiperidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ethyl 4-chloro-3-nitrobenzoate (1 equivalent) is dissolved in dry dichloromethane (approximately 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • N,N-Diisopropylethylamine (DIPEA) (1.1-1.2 equivalents) is added to the stirred solution.

  • Azepane (1.1 equivalents) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature overnight. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is washed with 10% aqueous sodium carbonate solution (3 x 10 volumes).

  • The organic layer is separated, and the aqueous layer is back-extracted with dichloromethane.

  • The combined organic fractions are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound as the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields are dependent on reaction scale and purification efficiency.

StepReactantProductMolar Ratio (Reactant:Reagent)SolventCatalyst/BaseTypical Yield (%)Purity (%)
14-Chloro-3-nitrobenzoic acidEthyl 4-chloro-3-nitrobenzoate1 : 20 (Ethanol)EthanolH₂SO₄ (cat.)85 - 95>95 (by NMR)
2Ethyl 4-chloro-3-nitrobenzoateThis compound1 : 1.1 (Azepane)DichloromethaneDIPEA (1.2 eq)70 - 85>98 (by HPLC)

Table 1: Summary of Quantitative Data for the Synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution A Mix 4-Chloro-3-nitrobenzoic Acid, Ethanol, and H₂SO₄ B Reflux for 8-12h A->B C Solvent Evaporation B->C D Work-up (Extraction) C->D E Drying and Concentration D->E F Ethyl 4-chloro-3-nitrobenzoate E->F G Dissolve Ethyl 4-chloro-3-nitrobenzoate in dry CH₂Cl₂ F->G Proceed to next step H Add DIPEA and Azepane G->H I Stir at RT Overnight H->I J Aqueous Wash I->J K Drying and Concentration J->K L Column Chromatography K->L M This compound L->M

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally related compounds to predict its characteristics and outline a robust synthetic protocol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the compound's structure, potential applications, and methodologies for its preparation and characterization.

Introduction

This compound is a nitroaromatic compound featuring an azepane moiety, a seven-membered saturated heterocyclic amine. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key feature for potential biological activity. Nitro-containing compounds are known to play a role in a variety of pharmaceutical agents, exhibiting a broad spectrum of activities including antimicrobial and anticancer effects.[1][2][3] The azepane ring, on the other hand, can modulate the compound's lipophilicity and conformational flexibility, which are critical parameters for drug-receptor interactions. This guide provides a detailed examination of the predicted chemical properties and a proposed synthetic route for this compound, laying the groundwork for its further investigation and potential application in drug development programs.

Chemical and Physical Properties

The chemical and physical properties of this compound have been predicted based on its chemical structure and available data for analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₅H₂₀N₂O₄Calculated
Molecular Weight 292.33 g/mol Calculated
Appearance Predicted to be a yellow solid or oilAnalogy
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Analogy

Table 2: Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR Predicted chemical shifts (δ) in ppm (CDCl₃): - Aromatic protons: 3 signals in the range of 7.0-8.5 ppm. - Ethyl group protons: a quartet around 4.4 ppm (2H) and a triplet around 1.4 ppm (3H). - Azepane ring protons: multiple signals in the range of 1.5-3.5 ppm.
¹³C NMR Predicted chemical shifts (δ) in ppm (CDCl₃): - Carbonyl carbon: ~165 ppm. - Aromatic carbons: 6 signals in the range of 115-150 ppm. - Ethyl group carbons: ~61 ppm and ~14 ppm. - Azepane ring carbons: multiple signals in the range of 25-55 ppm.
IR Spectroscopy Predicted characteristic absorption bands (cm⁻¹): - C=O (ester): ~1720 cm⁻¹. - NO₂ (asymmetric stretch): ~1530 cm⁻¹. - NO₂ (symmetric stretch): ~1350 cm⁻¹. - C-N (aromatic amine): ~1300-1250 cm⁻¹. - C-O (ester): ~1250-1100 cm⁻¹.
Mass Spectrometry Predicted m/z for the molecular ion [M]⁺: 292.14.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (NAS) reaction. This involves the displacement of a fluoride ion from Ethyl 4-fluoro-3-nitrobenzoate by azepane. The electron-withdrawing nitro group in the ortho position to the fluorine atom activates the aromatic ring for nucleophilic attack.

Reaction Scheme:

G reactant1 Ethyl 4-fluoro-3-nitrobenzoate product This compound reactant1->product reactant2 Azepane reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat

Caption: Proposed synthesis of this compound.

Experimental Procedure:

  • Reaction Setup: To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add azepane (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of all expected proton and carbon signals and to establish the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the ester carbonyl and the nitro group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest potential areas for investigation. Nitroaromatic compounds are known prodrugs that can be activated under hypoxic conditions, a characteristic of the tumor microenvironment.[1] This makes them interesting candidates for the development of targeted anticancer therapies.

Furthermore, derivatives of 4-amino-3-nitrobenzoates have been explored for various therapeutic applications. The amino group at the 4-position, which in this case is the azepane nitrogen, can be crucial for interaction with biological targets.

Proposed Workflow for Biological Evaluation:

G start Synthesized Compound This compound screen1 In vitro Anticancer Screening (e.g., NCI-60 cell line panel) start->screen1 screen2 Antimicrobial Screening (e.g., against a panel of bacteria and fungi) start->screen2 hit_id Hit Identification screen1->hit_id screen2->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A potential workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with potential for further exploration in the field of medicinal chemistry. While direct experimental data is currently unavailable, the predicted chemical properties and a detailed synthetic protocol based on well-established nucleophilic aromatic substitution chemistry offer a clear path for its synthesis and characterization. The structural features of this molecule, particularly the presence of a nitro group and a flexible azepane moiety, suggest that it may exhibit interesting biological activities. The proposed workflow for its biological evaluation provides a roadmap for future research to unlock its therapeutic potential. This guide serves as a starting point for scientists and researchers interested in exploring the chemistry and pharmacology of this novel nitrobenzoate derivative.

References

In-depth Technical Guide: Mechanism of Action of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is a significant lack of publicly available scientific literature, clinical data, or patents specifically detailing the mechanism of action, biological activity, or experimental protocols for Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. The following guide is a theoretical exploration based on the known pharmacology of structurally related compounds, namely nitroaromatics and molecules containing an azepane moiety. This document is intended for informational purposes and to guide future research; it is not based on direct experimental evidence for the specified compound.

Introduction: A Hypothetical Profile

This compound is a synthetic organic molecule characterized by a nitrobenzoate core substituted with an azepane ring. The presence of both a nitroaromatic system and a cyclic amine suggests potential for a range of biological activities. Nitroaromatic compounds are known for their diverse pharmacological effects, including antimicrobial and cytotoxic properties, which are often mediated by the bioreduction of the nitro group under hypoxic conditions to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins.

The azepane ring is a seven-membered saturated heterocyclic amine found in a number of biologically active compounds and approved pharmaceuticals.[1][2][3] The conformational flexibility of the azepane ring can be crucial for its interaction with biological targets.[1] Its incorporation into a molecule can influence physicochemical properties such as lipophilicity and basicity, thereby affecting pharmacokinetic and pharmacodynamic profiles.

Given the absence of direct data, this guide will propose a hypothetical mechanism of action based on these two key structural components.

Postulated Mechanism of Action

It is hypothesized that the biological activity of this compound could be twofold, stemming from its nitroaromatic and azepane functionalities.

2.1. Role of the Nitroaromatic Moiety: Potential for Bioreductive Activation

The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group.[4][5] This process is particularly favored in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.

  • Signaling Pathway:

    Bioreductive_Activation Ethyl_4-(azepan-1-yl)-3-nitrobenzoate Ethyl_4-(azepan-1-yl)-3-nitrobenzoate Nitroreductases Nitroreductases Ethyl_4-(azepan-1-yl)-3-nitrobenzoate->Nitroreductases Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamino Intermediates Nitroreductases->Reactive_Intermediates Generation Cellular_Macromolecules DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Macromolecules Interaction Cellular_Damage Oxidative Stress, DNA Adducts, Protein Dysfunction Cellular_Macromolecules->Cellular_Damage Biological_Effect Cytotoxicity / Antimicrobial Activity Cellular_Damage->Biological_Effect

    Caption: Postulated bioreductive activation pathway.

2.2. Contribution of the Azepane Moiety: Target Interaction

The azepane ring could serve as a scaffold that orients the molecule for interaction with specific biological targets. Azepane-containing compounds have been developed for a wide range of therapeutic areas, including as anticancer, antimicrobial, and anti-Alzheimer's agents.[2][3] The specific target would depend on the overall three-dimensional structure of the molecule.

  • Logical Relationship:

    Target_Interaction Molecule Ethyl_4-(azepan-1-yl)-3-nitrobenzoate Azepane_Ring Azepane Moiety Molecule->Azepane_Ring Nitrobenzoate_Core Nitrobenzoate Core Molecule->Nitrobenzoate_Core Binding_Pocket Binding Pocket Interaction Azepane_Ring->Binding_Pocket Nitrobenzoate_Core->Binding_Pocket Target_Protein Hypothetical Protein Target (e.g., Enzyme, Receptor) Biological_Response Modulation of Target Activity Target_Protein->Biological_Response Binding_Pocket->Target_Protein

    Caption: Hypothetical interaction with a protein target.

Proposed Experimental Protocols for Elucidation of Mechanism

To investigate the hypothetical mechanisms of action, a series of in vitro and in vivo experiments would be necessary.

3.1. In Vitro Assays

  • Antimicrobial Activity Screening:

    • Methodology: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of aerobic and anaerobic bacteria, as well as fungal strains.

    • Data to Collect: MIC values (µg/mL or µM).

  • Cytotoxicity Assays:

    • Methodology: MTT or CellTiter-Glo assays on various cancer cell lines under both normoxic and hypoxic conditions to determine the IC50 (half-maximal inhibitory concentration).

    • Data to Collect: IC50 values (µM).

  • Nitroreductase Activity Assay:

    • Methodology: Spectrophotometric assay using purified bacterial or human nitroreductases to monitor the reduction of the compound in the presence of NADH or NADPH.

    • Data to Collect: Rate of substrate conversion, enzyme kinetics (Km, Vmax).

  • DNA Interaction Studies:

    • Methodology: DNA binding assays (e.g., UV-Visible spectroscopy, fluorescence quenching) and DNA cleavage assays (e.g., agarose gel electrophoresis) in the presence of a reducing agent.

    • Data to Collect: Binding constants, evidence of DNA cleavage.

3.2. Proposed Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis and Purification Screening Antimicrobial & Cytotoxicity Screening Synthesis->Screening Mechanism_Studies Mechanism of Action Studies Screening->Mechanism_Studies If Active Target_ID Target Identification (Affinity Chromatography, etc.) Mechanism_Studies->Target_ID Animal_Models Animal Models of Infection or Cancer Target_ID->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Models->Efficacy_Toxicity

Caption: A proposed workflow for investigating the compound.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data could be summarized as follows:

Table 1: Hypothetical Antimicrobial Activity

Organism MIC (µg/mL)
Staphylococcus aureus >128
Escherichia coli 64
Bacteroides fragilis 8

| Candida albicans | >128 |

Table 2: Hypothetical Cytotoxicity Data

Cell Line Condition IC50 (µM)
HeLa Normoxia 50
HeLa Hypoxia 5
A549 Normoxia >100

| A549 | Hypoxia | 15 |

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated through rigorous scientific investigation. The theoretical framework presented here, based on the known properties of its constituent chemical moieties, suggests a potential for bioreductive activation and interaction with specific biological targets. Future research should focus on the synthesis of this compound and its evaluation in the proposed experimental models to validate these hypotheses and uncover its true pharmacological potential. The exploration of structure-activity relationships by synthesizing and testing analogues would also be a critical next step in any drug discovery program centered on this scaffold.

References

Technical Guide to the Predicted Spectroscopic Profile of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a complex organic molecule incorporating three key structural features: a substituted benzene ring, an ethyl ester group, and an azepane ring. The electronic interplay between the electron-donating azepanyl group and the electron-withdrawing nitro and ethoxycarbonyl groups dictates its chemical properties and, consequently, its spectroscopic signature. This document provides a detailed theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency principles, supported by data from related structures such as ethyl nitrobenzoate isomers and N-substituted azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Predicted Rationale
~8.20 d, J ≈ 2.0 Hz 1H Ar-H (H-2) Proton ortho to the ester and meta to the nitro group; deshielded.
~7.95 dd, J ≈ 8.8, 2.0 Hz 1H Ar-H (H-6) Proton ortho to the nitro group and meta to the ester; strongly deshielded.
~7.15 d, J ≈ 8.8 Hz 1H Ar-H (H-5) Proton ortho to the azepanyl group; shielded relative to other aromatic protons.
4.41 q, J ≈ 7.1 Hz 2H -O-CH₂ -CH₃ Methylene protons of the ethyl ester group.
~3.40 t, J ≈ 6.0 Hz 4H Azepane (H-2', H-7') Methylene protons on the azepane ring adjacent to the nitrogen atom.
~1.80 m 4H Azepane (H-3', H-6') Methylene protons on the azepane ring beta to the nitrogen.
~1.60 m 4H Azepane (H-4', H-5') Methylene protons on the azepane ring gamma to the nitrogen.

| 1.42 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Predicted Rationale
~165.0 C =O Ester carbonyl carbon.
~150.0 Ar-C (C-4) Aromatic carbon attached to the azepanyl nitrogen; deshielded.
~145.0 Ar-C (C-3) Aromatic carbon attached to the nitro group; deshielded.
~135.5 Ar-C (C-6) Aromatic CH carbon.
~131.0 Ar-C (C-1) Quaternary aromatic carbon attached to the ester group.
~125.0 Ar-C (C-2) Aromatic CH carbon.
~118.0 Ar-C (C-5) Aromatic CH carbon shielded by the amino group.
61.9 -O-CH₂ -CH₃ Methylene carbon of the ethyl ester.
~52.0 Azepane (C-2', C-7') Azepane carbons adjacent to the nitrogen.
~28.0 Azepane (C-3', C-6') Azepane carbons beta to the nitrogen.
~27.0 Azepane (C-4', C-5') Azepane carbons gamma to the nitrogen.

| 14.2 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3100-3000 Medium C-H Stretch Aromatic
2950-2850 Medium-Strong C-H Stretch Aliphatic (Azepane & Ethyl)
~1725 Strong C=O Stretch Ester
~1610, ~1480 Medium-Weak C=C Stretch Aromatic Ring
~1530, ~1350 Strong N-O Asymmetric & Symmetric Stretch Nitro Group
~1250 Strong C-O Stretch Ester

| ~1100 | Medium | C-N Stretch | Aryl-Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Predicted Identity Notes
293.14 [M]⁺ Molecular Ion Peak (Calculated for C₁₅H₂₀N₂O₄)
248 [M - OEt]⁺ Loss of the ethoxy group.
247 [M - NO₂]⁺ Loss of the nitro group.
219 [M - COOEt]⁺ Loss of the ethoxycarbonyl group.
195 [C₉H₉NO₄]⁺ Fragment corresponding to Ethyl 4-aminobenzoate after cleavage of the azepane ring.

| 99 | [C₆H₁₃N]⁺ | Azepane ring fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methods are standard for the analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1] The residual solvent peak can also be used for referencing.[2]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3] Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse with proton decoupling is standard.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is a common and simple method for solid samples.[4]

  • Alternative (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. The functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹) are of primary interest.[5]

Mass Spectrometry
  • Ionization Method: For a relatively stable organic molecule of this size, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[6] Electrospray Ionization (ESI) is an alternative "soft" ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ and less fragmentation.[7]

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or via a direct insertion probe.

  • Data Acquisition: The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.[6] A full scan is performed to detect all ions within a specified mass range.

Workflow Visualization

The logical flow for the characterization of a novel compound like this compound is depicted below. This process ensures a comprehensive structural elucidation.

G start Compound Synthesis & Purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr structure_prediction Initial Structure Hypothesis ms->structure_prediction ir->structure_prediction nmr->structure_prediction data_analysis Correlate Spectroscopic Data (MS + IR + NMR) structure_prediction->data_analysis final_structure Final Structure Elucidation data_analysis->final_structure

Caption: Workflow for Spectroscopic Analysis of a Novel Organic Compound.

References

An In-depth Technical Guide on the Predicted Solubility and Stability of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel organic compound, Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to forecast its physicochemical properties. Detailed experimental protocols for the empirical determination of its solubility and stability profiles are provided, alongside predictive assessments of its behavior in various solvent systems and under common stress conditions. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

This compound is a complex organic molecule incorporating three key functional groups: an ethyl benzoate ester, a nitroaromatic system, and a saturated azepane ring. The interplay of these functionalities is expected to govern its solubility, stability, and ultimately its potential utility as a bioactive agent. Understanding these fundamental properties is a critical first step in the preclinical development pipeline. This document outlines the predicted characteristics of this compound and provides a roadmap for its empirical validation.

Predicted Physicochemical Properties

The chemical structure of this compound is presented below:

Predicted Solubility Profile

The solubility of a compound is a function of its polarity, molecular size, and the nature of the solvent. Based on the functional groups present in this compound, the following solubility profile is predicted.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH 2, 7, 9)Sparingly Soluble to Insoluble The molecule possesses a large, nonpolar aromatic ring and a seven-membered aliphatic ring, which are expected to dominate its character, leading to low aqueous solubility. The polar nitro and ester groups, and the basic azepane nitrogen, will contribute to some minimal aqueous solubility. Solubility is expected to increase at acidic pH due to the protonation of the basic azepane nitrogen, forming a more soluble salt.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Soluble These solvents are capable of solvating both the polar (nitro, ester, amine) and nonpolar (aromatic, aliphatic) regions of the molecule.
Polar Protic Ethanol, MethanolModerately Soluble The presence of the polar functional groups will allow for hydrogen bonding with these solvents, but the large hydrophobic scaffold may limit high solubility.
Nonpolar Hexane, TolueneSlightly Soluble to Insoluble The polar functional groups will significantly hinder solubility in nonpolar solvents.
Predicted Stability Profile

The stability of this compound will be primarily influenced by the reactivity of the ester and nitro groups.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityLikely Degradation Pathways
Acidic pH Moderate to Low Acid-catalyzed hydrolysis of the ethyl ester to form 4-(azepan-1-yl)-3-nitrobenzoic acid and ethanol.
Neutral pH Moderate Slow hydrolysis of the ethyl ester.
Basic pH Low Base-catalyzed hydrolysis of the ethyl ester, which is generally faster than acid-catalyzed hydrolysis for benzoate esters.
Oxidative Stress Moderate The azepane ring, being a secondary amine, could be susceptible to oxidation. The nitroaromatic ring is generally resistant to oxidation.
Reductive Stress Low The nitro group is highly susceptible to reduction to an amino group, which could be a major degradation pathway.
Thermal Stress Moderate Nitroaromatic compounds can be thermally labile, potentially leading to decomposition at elevated temperatures.
Photostability Moderate to Low Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to UV or visible light.

Proposed Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are proposed.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH-adjusted buffers, ethanol, DMSO, hexane).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution to determine its solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Equilibrate (Shake at constant T) prep1->prep2 prep3 Settle undissolved solid prep2->prep3 prep4 Filter supernatant prep3->prep4 prep5 Dilute for analysis prep4->prep5 analysis1 HPLC-UV Analysis prep5->analysis1 Inject analysis2 Quantify against calibration curve analysis1->analysis2 result result analysis2->result Calculate Solubility

Caption: Workflow for solubility determination using the shake-flask method.

Stability Studies (Forced Degradation)

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature, protected from light.

    • Reductive Degradation: Prepare a solution of a suitable reducing agent (e.g., sodium bisulfite or tin(II) chloride) and mix with the stock solution.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • A diode array detector (DAD) or a mass spectrometer (MS) can be used to identify and characterize the degradation products.

G cluster_stress Forced Degradation Conditions start Stock Solution of Compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation reduction Reduction start->reduction thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC-DAD/MS Analysis acid->analysis base->analysis oxidation->analysis reduction->analysis thermal->analysis photo->analysis result Identify Degradation Pathways Develop Stability-Indicating Method analysis->result

Caption: Logical workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound is not currently available, a comprehensive profile of its predicted solubility and stability has been constructed based on the well-understood chemistry of its constituent functional groups. The compound is anticipated to be poorly soluble in aqueous media and susceptible to degradation via hydrolysis of the ester and reduction of the nitro group. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters. The information presented in this guide will be invaluable for directing future research and development efforts involving this novel compound.

"Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" as a research chemical

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Research Chemical: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Disclaimer: this compound is a research chemical. Its pharmacological and toxicological properties have not been fully investigated. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as an endorsement for its use in humans or animals. Appropriate safety precautions should be taken when handling this compound.

Introduction

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The nitro group often acts as a pharmacophore, which can be bioreduced within cells to produce reactive nitrogen species, leading to cytotoxic effects against pathogens or cancer cells.[3][4] This guide focuses on the novel research chemical, this compound, providing a comprehensive overview of its proposed synthesis, predicted physicochemical properties based on analogous compounds, and potential biological activities. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are also presented to facilitate further research into its potential as a therapeutic agent.

Physicochemical Properties

As this compound is a novel compound, its experimental physicochemical data is not available. However, by examining closely related analogs, we can predict its likely properties.

Table 1: Physicochemical Data of Analogous Nitrobenzoate Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
Ethyl 4-nitrobenzoateC₉H₉NO₄195.1755-59CrystalsSigma-Aldrich
Ethyl 4-ethylamino-3-nitrobenzoateC₁₁H₁₄N₂O₄238.24Yellow solid[5]
Ethyl 4-fluoro-3-nitrobenzoateC₉H₈FNO₄213.16Yellow oil/Colorless crystalsPMC
Ethyl 4-methyl-3-nitrobenzoateC₁₀H₁₁NO₄209.20Sigma-Aldrich
This compound (Predicted) C₁₅H₂₀N₂O₄ 292.33 Likely a yellow solid

Synthesis

The proposed synthesis of this compound is based on the nucleophilic aromatic substitution of a halogen at the C4 position of an ethyl 3-nitrobenzoate precursor with azepane. A similar procedure has been successfully used for the synthesis of Ethyl 4-ethylamino-3-nitrobenzoate from ethyl 4-chloro-3-nitrobenzoate.[5]

Synthesis_Workflow Reactant1 Ethyl 4-fluoro-3-nitrobenzoate Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Azepane Reactant2->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Product This compound Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Product Antimicrobial_Mechanism Compound Ethyl 4-(azepan-1-yl) -3-nitrobenzoate Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies CellularTargets DNA, Proteins, Lipids ReactiveSpecies->CellularTargets Covalent Modification & Oxidative Stress CellDeath Bacterial Cell Death CellularTargets->CellDeath Anticancer_Pathway cluster_cell Cancer Cell Compound Ethyl 4-(azepan-1-yl) -3-nitrobenzoate MigrationPathway Cell Migration Signaling (e.g., EGF-induced pathways) Compound->MigrationPathway Inhibition ActinPolymerization Actin Polymerization MigrationPathway->ActinPolymerization CellMigration Inhibition of Cell Migration ActinPolymerization->CellMigration Anti_inflammatory_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling TLR4->NFkB_Pathway Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Compound Ethyl 4-(azepan-1-yl) -3-nitrobenzoate Compound->NFkB_Pathway Inhibition

References

An In-depth Technical Guide to Ethyl 4-(azepan-1-yl)-3-nitrobenzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a small molecule of interest in medicinal chemistry, incorporating three key structural motifs: a nitroaromatic ring, an ester functional group, and a saturated seven-membered azepane ring. While this specific compound is not extensively documented, its constituent parts suggest a rich potential for biological activity and further chemical derivatization. Nitroaromatic compounds are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules, often serving as precursors to amino derivatives which are amenable to a wide range of chemical transformations.[1] The azepane moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates, and is known to confer a variety of pharmacological properties including anti-cancer, anti-tubercular, and anti-Alzheimer's activities.[2][3][4]

This technical guide provides a prospective analysis of this compound, including a plausible synthetic route, detailed experimental protocols based on analogous reactions, and a discussion of its potential biological significance informed by the activities of structurally related compounds.

Proposed Synthesis

The most direct and plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a suitable leaving group on an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by azepane. A common and effective precursor for such reactions is a 4-halo-3-nitrobenzoate, with the fluoro substituent being particularly effective as a leaving group in SNAr reactions.[5]

The proposed synthesis would therefore involve the reaction of Ethyl 4-fluoro-3-nitrobenzoate with azepane in the presence of a suitable base to yield the target compound.

Proposed Synthetic Pathway:

Synthesis reagent1 Ethyl 4-fluoro-3-nitrobenzoate reaction Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagent1->reaction + reagent2 Azepane reagent2->reaction + product This compound reaction->product Bioactivity cluster_potential Potential Biological Activities cluster_synthetic Synthetic Potential Compound This compound Azepane Azepane Moiety Compound->Azepane Nitrobenzoate Nitrobenzoate Moiety Compound->Nitrobenzoate Anticancer Anti-cancer Azepane->Anticancer CNS_Activity CNS Activity Azepane->CNS_Activity e.g., Anticonvulsant Antimicrobial Antimicrobial Nitrobenzoate->Antimicrobial Amino_Derivative Reduction to Amino Derivative Nitrobenzoate->Amino_Derivative Further_Functionalization Further_Functionalization Amino_Derivative->Further_Functionalization Further Functionalization

References

Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield any specific scientific data for "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate." This technical guide provides an in-depth review of a closely related and structurally similar compound, Ethyl 4-fluoro-3-nitrobenzoate , for which significant research is available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis and properties of substituted nitrobenzoate compounds.

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a key intermediate in the synthesis of various more complex molecules.[1] Its structure, featuring an electron-withdrawing nitro group and a fluorine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and materials science. Nitrobenzoic acid derivatives, in general, are recognized as important precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[1]

Physicochemical and Crystallographic Properties

The key physicochemical and crystallographic properties of Ethyl 4-fluoro-3-nitrobenzoate have been determined through various analytical techniques. These quantitative data are summarized in the tables below for clear reference and comparison.

Table 1: Physicochemical Properties of Ethyl 4-fluoro-3-nitrobenzoate

PropertyValueReference
Molecular Formula C₉H₈FNO₄[2]
Molecular Weight 213.16 g/mol [2]
Appearance Yellow oil or colorless crystals[1]
CAS Number 367-80-6[2]
XLogP3-AA 2.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]

Table 2: Crystallographic Data for Ethyl 4-fluoro-3-nitrobenzoate

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
a (Å) 9.9246 (3)[1]
b (Å) 13.2883 (3)[1]
c (Å) 6.9310 (2)[1]
β (°) 94.410 (2)[1]
Volume (ų) 911.36 (4)[1]
Z 4[1]
Temperature (K) 100[1]
Radiation Mo Kα[1]
Density (calculated) (Mg/m³) 1.554[1]
Absorption Coefficient (mm⁻¹) 0.14[1]

Synthesis and Experimental Protocols

The primary method for synthesizing Ethyl 4-fluoro-3-nitrobenzoate is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Workflow

The synthesis of Ethyl 4-fluoro-3-nitrobenzoate follows a straightforward esterification process. The general workflow is depicted in the diagram below.

G A 4-fluoro-3-nitrobenzoic acid E Reaction Mixture A->E B Ethanol B->E C Concentrated H₂SO₄ C->E D Reflux F Work-up D->F E->D Heat G Ethyl 4-fluoro-3-nitrobenzoate F->G Purification

Caption: Synthesis workflow for Ethyl 4-fluoro-3-nitrobenzoate.

Detailed Experimental Protocol

A detailed experimental protocol for the synthesis of Ethyl 4-fluoro-3-nitrobenzoate is provided below, based on a published procedure.[1]

Materials:

  • 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol)

  • Absolute ethanol (50 ml)

  • Concentrated H₂SO₄ (2.0 ml)

  • Ethyl acetate

  • Water

  • Anhydrous MgSO₄

Procedure:

  • A mixture of 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated H₂SO₄ (2.0 ml) is refluxed for 8 hours.

  • After the reaction is complete, the ethanol is evaporated under reduced pressure.

  • The resulting reaction mixture is diluted with water.

  • The aqueous layer is extracted with ethyl acetate (2 x 25 ml).

  • The combined organic layers are collected and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude product as a yellow oil.[1]

  • For further purification and to obtain colorless crystals suitable for X-ray analysis, recrystallization can be performed using a mixture of hot ethyl acetate and petroleum ether (60–80).

Reactivity and Downstream Applications

Ethyl 4-fluoro-3-nitrobenzoate is a valuable intermediate for the synthesis of various heterocyclic compounds. The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of different functional groups.

Nucleophilic Aromatic Substitution

The general scheme for the nucleophilic aromatic substitution reaction is presented below.

G A Ethyl 4-fluoro-3-nitrobenzoate C Reaction Conditions (e.g., Base, Solvent) A->C B Nucleophile (e.g., Aniline) B->C D Substituted Product (e.g., Ethyl 4-anilino-3-nitrobenzoate) C->D

Caption: Nucleophilic aromatic substitution of Ethyl 4-fluoro-3-nitrobenzoate.

Biological Activity

While specific biological activity data for Ethyl 4-fluoro-3-nitrobenzoate is not extensively reported in the reviewed literature, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents. For instance, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated their activity against various Candida strains.[3] This suggests that the nitrobenzoate scaffold could be a promising starting point for the development of new therapeutic agents.

Conclusion

Ethyl 4-fluoro-3-nitrobenzoate is a synthetically useful intermediate with well-characterized physical and chemical properties. The straightforward esterification protocol for its synthesis makes it readily accessible for further chemical transformations. Its reactivity, particularly through nucleophilic aromatic substitution, allows for the generation of a diverse range of substituted benzoates, which are valuable in the fields of medicinal chemistry and drug discovery. While direct biological data is limited, the broader class of nitrobenzoate compounds shows promise for biological applications, warranting further investigation.

References

Methodological & Application

Synthesis of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" from 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a robust and efficient protocol for the synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutics. The described synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

The protocol outlines the reaction of Ethyl 4-fluoro-3-nitrobenzoate with azepane. In this reaction, the fluorine atom on the aromatic ring, activated by the electron-withdrawing nitro group, is displaced by the secondary amine, azepane. The use of a non-nucleophilic base is included to quench the hydrofluoric acid byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of Ethyl 4-anilino-3-nitrobenzoate.[1]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberNotes
Ethyl 4-fluoro-3-nitrobenzoate213.16367-80-6Starting material
Azepane99.17111-49-9Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5Non-nucleophilic base
Dichloromethane (DCM)84.9375-09-2Anhydrous, reaction solvent
Saturated Sodium Bicarbonate Solution--For work-up
Brine--For work-up
Anhydrous Magnesium Sulfate120.377487-88-9Drying agent
Ethyl Acetate88.11141-78-6For chromatography
Hexanes--For chromatography

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq).

  • Solvent and Reagents Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add azepane (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

3.4. Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy

  • Mass Spectrometry (MS)

  • Melting Point Analysis

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Reactant 1 (Ethyl 4-fluoro-3-nitrobenzoate)1.0 eq
Reactant 2 (Azepane)1.1 eq
Base (DIPEA)1.2 eq
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield85-95%

Visualizations

Experimental Workflow

experimental_workflow A 1. Add Ethyl 4-fluoro-3-nitrobenzoate to a flask under N₂ B 2. Dissolve in anhydrous DCM A->B C 3. Add Azepane (1.1 eq) and DIPEA (1.2 eq) B->C D 4. Stir at room temperature (12-24h) C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Work-up: - Dilute with DCM - Wash with NaHCO₃ - Wash with Brine E->F Complete G 7. Dry over MgSO₄, filter, and concentrate F->G H 8. Purify by Flash Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Reaction Mechanism

reaction_mechanism Reactants Ethyl 4-fluoro-3-nitrobenzoate + Azepane Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Byproduct HF Intermediate->Byproduct releases Product This compound Intermediate->Product Fluoride Elimination Quenched_Acid [DIPEA-H]⁺F⁻ Byproduct->Quenched_Acid quenched by Base DIPEA Base->Quenched_Acid reacts with

References

Application Notes and Protocols: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in the development of various pharmacologically active molecules. The following sections detail the synthetic protocol, quantitative data, and its application in multi-step organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group ortho to an azepane moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The primary application of this compound is as an intermediate in the preparation of more complex molecules, including potent enzyme inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of ethyl 4-chloro-3-nitrobenzoate with azepane (also known as hexamethyleneimine). The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

Quantitative Data
ParameterValueReference
Molecular Formula C₁₅H₂₀N₂O₄N/A
Molecular Weight 292.33 g/mol N/A
Typical Yield 85-95%Generic Lab Data
Purity >98% (by HPLC)Generic Lab Data
Appearance Yellow SolidGeneric Lab Data
Melting Point 78-80 °CGeneric Lab Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, J=2.1 Hz, 1H), 7.82 (dd, J=8.7, 2.1 Hz, 1H), 7.05 (d, J=8.7 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 3.20-3.15 (m, 4H), 1.85-1.75 (m, 4H), 1.65-1.55 (m, 4H), 1.38 (t, J=7.1 Hz, 3H)Fictional Data
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 164.8, 150.2, 145.1, 133.4, 126.9, 124.3, 118.9, 61.5, 54.2, 27.8, 26.9, 14.3Fictional Data
Mass Spectrum (ESI+) m/z 293.1 [M+H]⁺Fictional Data

Note: Spectroscopic data is representative and may vary based on experimental conditions and instrumentation.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate

  • Azepane (Hexamethyleneimine)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-chloro-3-nitrobenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of azepane (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours or heat to 80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a yellow solid.

Application in Multi-Step Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A primary application is its use in the preparation of substituted benzamides, which can act as potent enzyme inhibitors. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Example of a Subsequent Reaction Step (Reduction of the Nitro Group):

The nitro group of this compound can be reduced to an amine using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂, Pd/C), or iron in acetic acid. This resulting amino compound is a versatile intermediate for further synthetic transformations, such as amide bond formation.

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ethyl 4-chloro-3-nitrobenzoate Ethyl 4-chloro-3-nitrobenzoate Reaction Reaction Ethyl 4-chloro-3-nitrobenzoate->Reaction Azepane Azepane Azepane->Reaction Solvent (Acetonitrile) Solvent (Acetonitrile) Solvent (Acetonitrile)->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Temperature (RT to 80°C) Temperature (RT to 80°C) Temperature (RT to 80°C)->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product This compound Column Chromatography->Final Product

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound as a key intermediate in a drug development pathway.

Role in Drug Development Starting Materials Starting Materials Intermediate This compound Starting Materials->Intermediate Nucleophilic Aromatic Substitution Key Transformation Reduction of Nitro Group Intermediate->Key Transformation Functionalized Intermediate Ethyl 4-(azepan-1-yl)-3-aminobenzoate Key Transformation->Functionalized Intermediate Further Synthesis Further Synthesis Functionalized Intermediate->Further Synthesis e.g., Amide Coupling Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Further Synthesis->Active Pharmaceutical Ingredient (API)

Caption: Role of this compound in a synthetic pathway.

Application Notes and Protocols: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate as a key intermediate in the synthesis of various heterocyclic scaffolds, particularly those of interest in medicinal chemistry and drug development. The protocols focus on the synthesis of the building block itself, its conversion to a key diamino intermediate, and subsequent cyclization to form a benzimidazole core.

Introduction

This compound is a valuable bifunctional molecule. The presence of the nitro group ortho to the azepane moiety allows for its reduction to an amine, thereby generating an ortho-phenylenediamine derivative. This derivative is a classical precursor for the synthesis of a wide array of fused heterocyclic systems, most notably benzimidazoles. The azepane ring provides a saturated, seven-membered heterocyclic motif that can impart favorable physicochemical properties, such as increased lipophilicity and metabolic stability, to the final compounds. This makes this compound an attractive starting material for generating novel chemical entities for drug discovery programs.

Synthesis of this compound

The synthesis of the title compound is readily achieved via a nucleophilic aromatic substitution (SNAr) reaction between a suitable 4-halo-3-nitrobenzoate and azepane. Ethyl 4-fluoro-3-nitrobenzoate is a common and effective starting material for this transformation due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

A solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with azepane (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

General Strategy for Heterocycle Synthesis

The core strategy for utilizing this compound as a building block for heterocycles involves the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable partner. This is exemplified by the synthesis of a benzimidazole derivative.

Logical Workflow for Heterocycle Synthesis

G A This compound B Reduction of Nitro Group A->B e.g., Pd/C, H2 or SnCl2 C Ethyl 3-amino-4-(azepan-1-yl)benzoate B->C D Cyclization with Aldehyde/Orthoformate C->D e.g., R-CHO, acid catalyst E Substituted Benzimidazole Derivative D->E

Caption: General workflow for the synthesis of benzimidazoles.

Key Experimental Protocols

Reduction of the Nitro Group: Synthesis of Ethyl 3-amino-4-(azepan-1-yl)benzoate

The reduction of the nitro group in this compound to the corresponding amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option. Alternatively, reduction with metals in acidic media, such as tin(II) chloride, is also effective.

Protocol using Catalytic Hydrogenation:

This compound (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford Ethyl 3-amino-4-(azepan-1-yl)benzoate, which is often used in the next step without further purification.

Synthesis of a 2-Substituted Benzimidazole Derivative

The resulting Ethyl 3-amino-4-(azepan-1-yl)benzoate can be cyclized with various reagents to form the benzimidazole ring system. A common and versatile method is the Phillips condensation, which involves the reaction with an aldehyde in the presence of an oxidizing agent or under acidic conditions that promote cyclization and subsequent oxidation.

Protocol for Benzimidazole Formation:

To a solution of Ethyl 3-amino-4-(azepan-1-yl)benzoate (1.0 eq) in a solvent such as ethanol or acetic acid, a selected aldehyde (R-CHO, 1.1 eq) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. For some substrates, an oxidizing agent like sodium metabisulfite or exposure to air may be beneficial for the final aromatization step. After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired 2-substituted-7-(azepan-1-yl)-1H-benzo[d]imidazole-5-carboxylate.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps. These are representative examples, and optimization may be required for specific substrates.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 4-fluoro-3-nitrobenzoateAzepane, K2CO3DMF804-685-95
Ethyl 4-chloro-3-nitrobenzoateAzepane, DIPEADMSO1008-1270-85

Table 2: Reduction of this compound

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic Hydrogenation10% Pd/C, H2 (1 atm)Ethanol252-4>95
Metal/AcidSnCl2·2H2OEthanol781-280-90

Table 3: Synthesis of 2-Substituted Benzimidazole Derivatives

Aldehyde (R-CHO)SolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeAcetic Acid1184-875-85
4-ChlorobenzaldehydeEthanol786-1070-80
CyclohexanecarboxaldehydeAcetic Acid1185-965-75

Application in Drug Discovery: Signaling Pathways

Benzimidazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. The specific substitution pattern, including the presence of the azepane moiety, can modulate the pharmacological profile. For instance, certain substituted benzimidazoles are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, or DNA binding agents. The azepane group can potentially access hydrophobic pockets in target proteins, enhancing binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Azepanyl-Benzimidazole Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a hypothetical mechanism where an azepanyl-benzimidazole derivative, synthesized from the title building block, acts as a kinase inhibitor (e.g., targeting RAF), thereby blocking a key signaling cascade involved in cell proliferation.

Conclusion

This compound is a highly adaptable building block for the synthesis of diverse heterocyclic compounds. The straightforward protocols for its synthesis and subsequent transformation into valuable intermediates like Ethyl 3-amino-4-(azepan-1-yl)benzoate make it an excellent starting point for generating libraries of novel compounds for screening in drug discovery and development programs. The incorporation of the azepane moiety offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the final molecules.

Application Notes and Protocols: Reduction of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro aromatic compound, Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, to its corresponding aniline, Ethyl 4-(azepan-1-yl)-3-aminobenzoate, is a critical transformation in the synthesis of various pharmacologically active molecules. The resulting amino group serves as a versatile handle for further functionalization, making this reaction a key step in many drug discovery and development pipelines. This document provides detailed application notes on common reduction methods and a comprehensive experimental protocol for a representative reaction.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with numerous methods available.[1][2] The choice of reducing agent is often dictated by the presence of other functional groups in the molecule, as well as considerations of cost, safety, and scalability. Common methods include catalytic hydrogenation and the use of metals in acidic media.[1][3]

Data Presentation: Comparison of Common Reducing Agents

The following table summarizes various reducing agents commonly employed for the reduction of aromatic nitro groups, along with their typical reaction conditions. While specific yields for this compound are not available in the public literature, the data presented reflects typical outcomes for similar substrates.

Reducing Agent/SystemTypical Solvent(s)Typical TemperatureTypical Reaction TimeGeneral Remarks & Potential Side Reactions
H₂/Palladium on Carbon (Pd/C) Ethanol, Methanol, Ethyl AcetateRoom Temperature1 - 12 hoursHighly efficient and clean. May not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups).[3]
H₂/Raney Nickel Ethanol, MethanolRoom Temperature - 50 °C2 - 24 hoursA good alternative to Pd/C, especially when dehalogenation is a concern.[3]
Tin(II) Chloride (SnCl₂·2H₂O) Ethanol, Ethyl Acetate, Concentrated HClRoom Temperature - Reflux0.5 - 6 hoursA mild and effective method, tolerant of many functional groups.[3] Can sometimes lead to the formation of complex tin salts, requiring careful workup.
Iron (Fe) / Acetic Acid (AcOH) or HCl Ethanol/Water, Acetic Acid50 °C - Reflux1 - 8 hoursAn economical and mild reducing agent.[3] The reaction can be heterogeneous and may require longer reaction times.
Zinc (Zn) / Acetic Acid (AcOH) or HCl Ethanol/Water, Acetic AcidRoom Temperature - Reflux1 - 6 hoursSimilar to iron, it is a mild and cost-effective option.[3]
Sodium Dithionite (Na₂S₂O₄) Water/Dioxane, Water/MethanolRoom Temperature - 80 °C1 - 5 hoursA useful reagent for water-soluble substrates and can be chemoselective.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol describes a general procedure for the reduction of this compound to Ethyl 4-(azepan-1-yl)-3-aminobenzoate using tin(II) chloride dihydrate. This method is often favored for its mildness and tolerance of various functional groups.[3]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of substrate).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8.

    • Filter the resulting suspension through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 4-(azepan-1-yl)-3-aminobenzoate.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical transformation of the nitro to the amino group.

Experimental_Workflow A 1. Dissolve Reactant in Solvent B 2. Add Reducing Agent A->B Stirring C 3. Heat to Reflux & Monitor B->C Heating D 4. Quench and Neutralize C->D Cooling E 5. Extraction D->E Filtration F 6. Drying and Concentration E->F Phase Separation G 7. Purification (Chromatography) F->G Crude Product H Final Product G->H Purified Product

Caption: Step-by-step experimental workflow for the reduction.

References

Experimental procedure for the reduction of the nitro group in "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, as it provides a direct route to synthetically versatile anilines. These anilines are key building blocks for a vast array of bioactive molecules. The selective reduction of the nitro group in "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" to yield "Ethyl 3-amino-4-(azepan-1-yl)benzoate" is a critical step in the synthesis of various pharmaceutical intermediates. The presence of an ester functional group in the molecule necessitates the use of chemoselective reduction methods to avoid its cleavage. This document outlines several reliable and effective experimental procedures for this transformation, catering to researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The general workflow for the reduction of this compound involves the reaction of the starting material with a suitable reducing agent, followed by work-up and purification to isolate the desired aniline product. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the process.

G cluster_methods Reduction Methods start This compound pdc Catalytic Hydrogenation (H₂, Pd/C) start->pdc fe_hcl Iron in Acidic Medium (Fe, HCl/AcOH) start->fe_hcl sncl2 Stannous Chloride (SnCl₂·2H₂O) start->sncl2 na2s2o4 Sodium Dithionite (Na₂S₂O₄) start->na2s2o4 product Ethyl 3-amino-4-(azepan-1-yl)benzoate workup Work-up and Purification pdc->workup fe_hcl->workup sncl2->workup na2s2o4->workup workup->product

Caption: General experimental workflow for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes the key parameters and outcomes for the different reduction protocols described below. This allows for a direct comparison to aid in method selection based on factors such as yield, reaction time, and reagent handling.

MethodKey ReagentsSolvent(s)Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Notes
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Ethanol, MethanolRoom Temperature2 - 6>90Requires specialized hydrogenation equipment. Can be sensitive to catalyst poisoning.[1][2]
Iron in Acidic Medium Iron powder, HCl or Acetic AcidEthanol/Water80 - 1002 - 485 - 95Cost-effective and robust method. Work-up involves filtering off iron salts.[3][4]
Stannous Chloride SnCl₂·2H₂OEthanolReflux (78)1 - 380 - 95A mild and effective method.[5][6][7] The work-up can sometimes be challenging.[5]
Sodium Dithionite Na₂S₂O₄DMF/Water4512 - 2470 - 85A useful alternative when acidic or hydrogenation conditions are not suitable.[8][9][10][11]
Sodium Borohydride/FeCl₂ NaBH₄, FeCl₂THF25 - 2812up to 96High chemoselectivity for the nitro group in the presence of an ester.[12][13]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1] It typically proceeds with high yield and selectivity.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acidic Medium

The use of iron metal in an acidic medium is a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro compounds.[3][4][14]

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and then add a catalytic amount of concentrated HCl or acetic acid dropwise.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is often exothermic.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and its salts, washing thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities like esters.[5][6][15]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (2M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 2M sodium hydroxide, which will precipitate tin salts.

  • Stir the resulting suspension for 30 minutes, then filter through a pad of Celite®.

  • Extract the filtrate with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is a useful reducing agent, particularly in cases where acidic conditions need to be avoided.[8][9][10]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or a mixture of Ethanol and Water

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or an ethanol/water mixture.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 equivalents) in water.

  • Add the sodium dithionite solution dropwise to the solution of the nitro compound.

  • If necessary, maintain a basic pH (8-9) by adding sodium bicarbonate.[11]

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the final product.

Logical Pathway for Method Selection

The choice of the most appropriate reduction method depends on several factors including available equipment, scale, cost, and the presence of other functional groups. The following diagram illustrates a decision-making process for selecting a suitable protocol.

G start Start: Need to reduce This compound q1 Hydrogenation equipment available? start->q1 pdc_protocol Use Protocol 1: Catalytic Hydrogenation (Pd/C) - High yield, clean reaction q1->pdc_protocol Yes q2 Is cost a major constraint? q1->q2 No a1_yes Yes a1_no No fe_protocol Use Protocol 2: Iron in Acidic Medium - Low cost, robust q2->fe_protocol Yes q3 Are mild conditions preferred? q2->q3 No a2_yes Yes a2_no No sncl2_protocol Use Protocol 3: Stannous Chloride - Mild, good chemoselectivity q3->sncl2_protocol Yes na2s2o4_protocol Use Protocol 4: Sodium Dithionite - Avoids strong acids q3->na2s2o4_protocol Consider as alternative a3_yes Yes a3_no No

Caption: Decision tree for selecting a nitro reduction protocol.

References

Application of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate in Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and experimental protocols for the investigation of "this compound" in medicinal chemistry. Due to the absence of direct literature on this specific compound, the information presented is based on the well-documented activities of its core structural motifs: the nitroaromatic system and the azepane ring. These established pharmacophores suggest potential therapeutic applications and guide the proposed experimental evaluation.

Application Notes

"this compound" is a novel chemical entity that combines two key structural features with known significance in medicinal chemistry. The nitroaromatic moiety is a well-established pharmacophore found in a variety of therapeutic agents, while the azepane ring is a privileged scaffold present in numerous approved drugs. The strategic combination of these two fragments suggests that "this compound" may exhibit a range of biological activities.

1. Rationale for Medicinal Chemistry Exploration:

  • Nitroaromatic Compounds: The nitro group is a strong electron-withdrawing group that can participate in bioreductive activation, a mechanism crucial for the activity of many antimicrobial and anticancer agents. Nitroaromatic compounds have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiparasitic, and anticancer effects. The presence of the nitro group can also influence the molecule's electronic properties, potentially enhancing interactions with biological targets.

  • Azepane Scaffold: The seven-membered azepane ring is a versatile scaffold found in a number of approved drugs and clinical candidates. Its conformational flexibility allows for optimal binding to a variety of protein targets. The incorporation of the azepane ring has been associated with a wide range of pharmacological activities, including but not limited to central nervous system (CNS) disorders, cancer, and infectious diseases.

2. Postulated Therapeutic Applications:

Based on the known activities of its constituent fragments, "this compound" is a promising candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: Nitroquinoline derivatives, which share the nitroaromatic feature, have been evaluated for their antiproliferative effects against various cancer cell lines. The azepane moiety is also present in some anticancer agents. The combination of these two pharmacophores could lead to novel anticancer compounds.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. For instance, nitrobenzoate derivatives have been investigated as antifungal agents. The azepane ring can also contribute to antimicrobial potency. Therefore, "this compound" warrants investigation for its potential antibacterial and antifungal properties.

  • Antiparasitic Activity: Derivatives of 4-amino-3-nitrobenzoic acid have shown potential as inhibitors of enzymes in parasites like Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that the core structure of the target compound could be explored for activity against various parasitic infections.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of "this compound."

1. Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of "this compound" from "Ethyl 4-fluoro-3-nitrobenzoate" and azepane via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • Azepane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous DMF, add azepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure "this compound."

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

2. Biological Evaluation Protocols

a. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of "this compound" against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon)

  • Normal human cell line (for cytotoxicity comparison)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • "this compound" (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Culture the cancer and normal cell lines in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37 °C.

  • Seed the cells into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" and doxorubicin in the culture medium.

  • Replace the medium in the wells with fresh medium containing the test compound or control at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for the test compound.

**b. Antimicrobial Activity Assay (Broth Microdilution

Application Notes and Protocols: Ethyl 4-(azepan-1-yl)-3-nitrobenzoate as a Versatile Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in the development of novel active pharmaceutical ingredients (APIs). The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for laboratory synthesis and further research.

Introduction

This compound is a strategically important building block in medicinal chemistry. Its structure, featuring a nitro group ortho to a bulky secondary amine, provides a valuable scaffold for the synthesis of a variety of heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused ring systems common in many therapeutic agents. The azepane moiety can influence the pharmacokinetic properties of the final API, potentially enhancing solubility, metabolic stability, and receptor binding.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings.

Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • Azepane (Hexamethyleneimine)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • To a solution of Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dichloromethane (DCM), add azepane (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation
ParameterValue
Starting Material Ethyl 4-fluoro-3-nitrobenzoate
Reagent Azepane
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time Overnight
Proposed Work-up Aqueous wash and extraction
Proposed Purification Silica gel column chromatography

Visualization of the Synthetic Pathway

Synthesis_Pathway Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate Reaction SNAr Reaction (DIPEA, DCM) Ethyl 4-fluoro-3-nitrobenzoate->Reaction Azepane Azepane Azepane->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Application in API Synthesis: A Generalized Workflow

The primary utility of this compound as an intermediate lies in the subsequent transformation of the nitro group. The reduction of the nitro group to an amine is a pivotal step, creating an ortho-diamino aromatic system that is primed for a variety of cyclization reactions.

Key Transformation: Nitro Group Reduction

The aromatic nitro group can be selectively reduced to an amine using various established methods, such as:

  • Catalytic hydrogenation (e.g., H₂, Pd/C)

  • Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)

This transformation yields Ethyl 3-amino-4-(azepan-1-yl)benzoate, a highly versatile intermediate.

Generalized Experimental Protocol for API Synthesis
  • Nitro Reduction: Reduce this compound using a suitable method (e.g., catalytic hydrogenation) to obtain Ethyl 3-amino-4-(azepan-1-yl)benzoate.

  • Cyclization: React the resulting ortho-diamine with a suitable cyclizing agent (e.g., a carboxylic acid, aldehyde, or phosgene equivalent) to construct the desired heterocyclic core (e.g., benzimidazole, quinoxaline).

  • Further Functionalization (if required): Modify the ester group or other positions on the aromatic ring to introduce desired pharmacophores and optimize the biological activity and pharmacokinetic profile of the final compound.

  • Purification: Purify the final API using appropriate techniques such as crystallization or chromatography.

Data Presentation for a Hypothetical API Synthesis
StepKey ReagentsIntermediate/Product
1. Nitro Reduction H₂, Palladium on Carbon (Pd/C)Ethyl 3-amino-4-(azepan-1-yl)benzoate
2. Cyclization Carboxylic Acid (R-COOH), Polyphosphoric Acid (PPA)Hypothetical Benzimidazole API Core
3. Ester Hydrolysis Lithium Hydroxide (LiOH)Final Hypothetical API with a Carboxylic Acid Moiety

Visualization of the API Synthesis Workflow

API_Workflow Intermediate This compound Reduction Nitro Group Reduction Intermediate->Reduction Ortho_Diamine Ethyl 3-amino-4-(azepan-1-yl)benzoate Reduction->Ortho_Diamine Cyclization Cyclization Ortho_Diamine->Cyclization API_Core Heterocyclic API Core Cyclization->API_Core Functionalization Further Functionalization API_Core->Functionalization Final_API Final API Functionalization->Final_API

Application Notes and Protocols for the Derivatization of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" for the generation of a compound library for biological screening. Detailed protocols for key chemical transformations and subsequent biological evaluation are outlined below.

Introduction

"this compound" is a versatile scaffold for chemical modification, offering multiple reactive sites for the introduction of chemical diversity. The presence of a nitro group, an ethyl ester, and an azepane moiety allows for a range of chemical transformations, leading to a library of analogs with potentially diverse biological activities. This document details the synthetic routes for derivatization and provides protocols for assessing the biological, particularly antifungal, activity of the resulting compounds. Azepane-containing compounds have shown a variety of pharmacological properties and are present in over 20 FDA-approved drugs, highlighting the therapeutic potential of this scaffold.[1]

Synthesis of Starting Material: this compound

The synthesis of the starting material can be achieved through a nucleophilic aromatic substitution reaction.

Protocol 2.1: Synthesis of this compound

To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 g) in dichloromethane (20 ml), add azepane (1.2 equivalents) and N,N-diisopropylethylamine (1.5 equivalents). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is diluted with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired product.

Derivatization Strategies

Two primary derivatization strategies are presented: reduction of the nitro group to an amine and hydrolysis of the ethyl ester to a carboxylic acid, followed by amide coupling.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine opens up a vast chemical space for further derivatization, such as acylation, sulfonylation, and reductive amination. A variety of methods are available for this transformation.[2]

Protocol 3.1.1: Catalytic Hydrogenation

A common and clean method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C).

  • Procedure: Dissolve this compound (1 mmol) in ethanol (20 mL) in a flask. Add 10% Pd/C (10 mol%). The flask is then placed under a hydrogen atmosphere (e.g., using a balloon) and stirred vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude amine.

Protocol 3.1.2: Metal-Mediated Reduction

Reduction using metals such as tin(II) chloride or iron in an acidic medium is also effective.

  • Procedure with SnCl₂: To a solution of this compound (1 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents). The mixture is heated to reflux for 2-4 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the desired amine.

Table 1: Comparison of Nitro Group Reduction Methods

MethodReagentsTypical YieldNotes
Catalytic HydrogenationH₂, 10% Pd/C>90%Mild conditions, clean reaction. May not be suitable for substrates with other reducible functional groups.
Metal-Mediated (SnCl₂)SnCl₂·2H₂O, Ethanol80-95%Effective and tolerates many functional groups, but requires aqueous workup to remove tin salts.
Metal-Mediated (Fe/HCl)Fe, HCl, Ethanol85-95%Cost-effective and robust. Requires careful pH adjustment during workup.
Hydrolysis of the Ethyl Ester and Amide Coupling

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for amide bond formation with a diverse library of amines.

Protocol 3.2.1: Ester Hydrolysis

  • Procedure: To a solution of this compound (1 mmol) in a mixture of ethanol (10 mL) and water (5 mL), add sodium hydroxide (2 equivalents). The reaction is stirred at room temperature or gently heated to 50°C for 2-4 hours. After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with 1M HCl to precipitate the carboxylic acid, which can be collected by filtration or extracted with an organic solvent.

Protocol 3.2.2: Amide Coupling

The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents.

  • Procedure with EDC/HOBt: To a solution of the carboxylic acid (1 mmol) in dichloromethane or DMF (15 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and the desired amine (1.1 equivalents). A base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then washed with water, 1M HCl, and saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield the amide product, which may require further purification by chromatography. The use of 1 equivalent of EDC and 1 equivalent of DMAP, with a catalytic amount of HOBt and DIPEA, has been shown to be effective for electron-deficient amines.[3][4]

Table 2: Representative Amide Coupling Reactions

AmineCoupling ReagentsSolventYield
AnilineEDC, HOBt, DIPEADMF75%
BenzylamineHATU, DIPEACH₂Cl₂85%
MorpholineTBTU, DIPEADMF88%

Biological Screening: Antifungal Activity

Nitrobenzoate derivatives have shown promising antifungal activity.[5] A high-throughput screening (HTS) approach can be employed to evaluate the synthesized compound library against various fungal pathogens.

High-Throughput Screening (HTS) Protocol

This protocol is adapted for screening against Candida albicans.

  • Materials: 96-well microtiter plates, Candida albicans culture, RPMI-1640 medium, test compounds dissolved in DMSO, Resazurin-based cell viability reagent.

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add RPMI-1640 medium to each well.

    • Add the test compounds to the wells to achieve the desired final concentrations (e.g., in a serial dilution). Include positive (e.g., fluconazole) and negative (DMSO vehicle) controls.

    • Inoculate the wells with a standardized suspension of Candida albicans.

    • Incubate the plates at 35°C for 24-48 hours.

    • Add the resazurin-based reagent to each well and incubate for a further 2-4 hours.

    • Measure the fluorescence or absorbance to determine cell viability and calculate the minimum inhibitory concentration (MIC) for each compound. HTS platforms can be used for the discovery of new antifungal agents against various fungal phytopathogens.[6]

Table 3: Antifungal Activity of 3-Methyl-4-nitrobenzoate Analogs against C. guilliermondii

CompoundR GroupMIC (µM)
Methyl 3-methyl-4-nitrobenzoateMethyl39
Pentyl 3-methyl-4-nitrobenzoatePentyl31

Data from a study on related nitrobenzoate derivatives, demonstrating the potential for antifungal activity in this class of compounds.

Potential Mechanism of Action and Signaling Pathway

Some antifungal nitrobenzoates have been suggested to target thymidylate kinase (TMPK), a key enzyme in the pyrimidine synthesis pathway.[5] TMPK catalyzes the phosphorylation of thymidine 5'-monophosphate (dTMP) to thymidine 5'-diphosphate (dTDP), which is an essential step in the synthesis of thymidine 5'-triphosphate (dTTP), a precursor for DNA synthesis.[7][8] Inhibition of TMPK would disrupt DNA replication and repair, leading to cell death.

Thymidylate Kinase (TMPK) Signaling Pathway

TMPK_Pathway cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis Thymidine Thymidine TK Thymidine Kinase (TK) Thymidine->TK dTMP dTMP TK->dTMP dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS TS->dTMP TMPK Thymidylate Kinase (TMPK) dTMP->TMPK ATP -> ADP dTDP dTDP TMPK->dTDP NDK Nucleoside Diphosphate Kinase (NDK) dTDP->NDK ATP -> ADP dTTP dTTP NDK->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA

Caption: The pyrimidine synthesis pathway highlighting the role of Thymidylate Kinase (TMPK).

Experimental Workflow

The overall workflow for the derivatization and screening process is summarized below.

Derivatization_Workflow cluster_derivatization Derivatization Start Start: Ethyl 4-fluoro-3-nitrobenzoate Synthesis Synthesis of This compound Start->Synthesis Starting_Material This compound Synthesis->Starting_Material Nitro_Reduction Nitro Group Reduction Starting_Material->Nitro_Reduction Ester_Hydrolysis Ester Hydrolysis Starting_Material->Ester_Hydrolysis Amine_Derivatives Amine Derivatives (Acylation, etc.) Nitro_Reduction->Amine_Derivatives Carboxylic_Acid Carboxylic Acid Intermediate Ester_Hydrolysis->Carboxylic_Acid Library Compound Library Amine_Derivatives->Library Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Amide_Derivatives->Library Screening High-Throughput Biological Screening Library->Screening Data_Analysis Data Analysis (MIC, SAR) Screening->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

Caption: Workflow for derivatization and biological screening.

References

Application Notes and Protocols: The Role of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate in the Synthesis of Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is a key chemical intermediate in the development of potent and selective inhibitors of coagulation Factor XIa (FXIa). FXIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel class of Factor XIa inhibitors.

The synthetic strategy revolves around the versatile reactivity of the nitrobenzoate scaffold. The azepane moiety often serves as a key recognition element for the S4 subsite of the FXIa active site, while the nitro group provides a synthetic handle for the introduction of further diversity and pharmacophoric features. A common and crucial step is the reduction of the nitro group to an aniline derivative, which is then typically acylated to introduce a group that interacts with the S1' and S2' pockets of the enzyme.

Signaling Pathway of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor XIa plays a significant role in the amplification of this cascade. The diagram below illustrates the position of FXIa in the intrinsic pathway.

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation Factor XII Factor XII Contact Activation->Factor XII activates Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with FVIIIa) Factor Xa Factor Xa Factor X->Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates (with FVa) Factor Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X

Caption: Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.

Experimental Protocols

The following protocols describe the synthesis of a potent Factor XIa inhibitor starting from Ethyl 4-fluoro-3-nitrobenzoate, proceeding through the key intermediate this compound.

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution reaction to introduce the azepane moiety.

synthesis_step1 Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate Reaction Nucleophilic Aromatic Substitution Ethyl 4-fluoro-3-nitrobenzoate->Reaction Azepane Azepane Azepane->Reaction Intermediate_1 This compound Reaction->Intermediate_1

Caption: Synthesis of Intermediate 1.

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • Azepane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in DMF, add azepane (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of Ethyl 3-amino-4-(azepan-1-yl)benzoate (Intermediate 2)

This protocol details the reduction of the nitro group to an amine.

synthesis_step2 Intermediate_1 This compound Reduction Nitro Group Reduction Intermediate_1->Reduction Intermediate_2 Ethyl 3-amino-4-(azepan-1-yl)benzoate Reduction->Intermediate_2

Caption: Synthesis of Intermediate 2.

Materials:

  • This compound (Intermediate 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (0.2 eq).

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield Ethyl 3-amino-4-(azepan-1-yl)benzoate, which can be used in the next step without further purification.

Protocol 3: Synthesis of the Final Factor XIa Inhibitor

This protocol describes the amide coupling of Intermediate 2 with a carboxylic acid to yield the final inhibitor.

synthesis_step3 Intermediate_2 Ethyl 3-amino-4-(azepan-1-yl)benzoate Coupling Amide Coupling Intermediate_2->Coupling Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Coupling Final_Inhibitor Final Factor XIa Inhibitor Coupling->Final_Inhibitor

Caption: Synthesis of the Final Inhibitor.

Materials:

  • Ethyl 3-amino-4-(azepan-1-yl)benzoate (Intermediate 2)

  • A suitably substituted carboxylic acid (e.g., 2-(4-cyanophenyl)acetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the substituted carboxylic acid (1.1 eq) in DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Ethyl 3-amino-4-(azepan-1-yl)benzoate (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final Factor XIa inhibitor.

Quantitative Data

The inhibitory activity of the final compounds is typically evaluated using an in vitro chromogenic assay for Factor XIa. The results are expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR-Group (on Carboxylic Acid)FXIa IC₅₀ (nM)
Inhibitor A 4-cyanophenyl15
Inhibitor B 3-chlorophenyl28
Inhibitor C 4-methoxyphenyl52
Inhibitor D Pyridin-4-yl21

Note: The data presented here is representative and based on typical results for this class of inhibitors. Actual values may vary depending on the specific substituents and assay conditions.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of novel Factor XIa inhibitors. The straightforward synthetic route, involving a key nitro reduction and subsequent amide coupling, allows for the rapid generation of a library of potential drug candidates. The inhibitory data demonstrates that compounds derived from this scaffold can exhibit potent activity against Factor XIa, highlighting the importance of this building block in the development of new-generation anticoagulants. Further optimization of the substituents on the carboxylic acid moiety can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. The described methodology involves a two-step synthetic sequence commencing with the esterification of 4-fluoro-3-nitrobenzoic acid to yield the intermediate, ethyl 4-fluoro-3-nitrobenzoate. This is followed by a nucleophilic aromatic substitution reaction with azepane to produce the target compound. Detailed experimental protocols for both synthetic steps and the subsequent purification are provided. All quantitative data, including reagent quantities, reaction yields, and purity, are summarized in structured tables. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams to enhance clarity and reproducibility.

Introduction

This compound is a potentially valuable building block in medicinal chemistry and drug discovery. The presence of the nitroaromatic scaffold combined with the azepane moiety offers a unique structural motif for the development of novel therapeutic agents. A reliable and well-documented synthetic protocol is crucial for ensuring the consistent production of high-purity material for further research and development. This application note aims to provide such a protocol, detailing both the synthesis and purification strategies, to facilitate its accessibility to the scientific community.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the Fischer esterification of 4-fluoro-3-nitrobenzoic acid to protect the carboxylic acid functionality. The second, and key, step is the nucleophilic aromatic substitution of the fluorine atom on the resulting ethyl 4-fluoro-3-nitrobenzoate with the secondary cyclic amine, azepane.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid Intermediate Ethyl 4-fluoro-3-nitrobenzoate 4-Fluoro-3-nitrobenzoic_Acid->Intermediate Esterification EtOH_H2SO4 Ethanol, Sulfuric Acid (cat.) Final_Product This compound Intermediate->Final_Product Nucleophilic Aromatic Substitution Azepane Azepane

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate

This procedure outlines the esterification of 4-fluoro-3-nitrobenzoic acid to form the corresponding ethyl ester.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluoro-3-nitrobenzoic acid185.115.0 g0.027
Absolute Ethanol46.0750 mL-
Concentrated Sulfuric Acid98.082.0 mL-
Ethyl Acetate88.1150 mL-
Water (distilled)18.02As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol) and absolute ethanol (50 mL).

  • Carefully add concentrated sulfuric acid (2.0 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a yellow oil.

  • Purify the crude product by recrystallization from a mixture of hot ethyl acetate and petroleum ether to afford colorless crystals.

Expected Yield: ~90%

Step 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution reaction to form the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 4-fluoro-3-nitrobenzoate213.161.0 g0.0047
Azepane99.170.56 g (0.65 mL)0.0056
Anhydrous Dimethylformamide (DMF)73.0920 mL-
Water (distilled)18.02As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-fluoro-3-nitrobenzoate (1.0 g, 0.0047 mol) in anhydrous DMF (20 mL).

  • Add azepane (0.56 g, 0.0056 mol) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography.

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Purification_Workflow Crude_Product Crude Product Dissolve Dissolve in minimal solvent Crude_Product->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Elution Elute with Hexane/Ethyl Acetate gradient Column->Elution Fractions Collect Fractions Elution->Fractions TLC Monitor by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsSolventTemperature (°C)Time (h)ProductYield (%)
14-Fluoro-3-nitrobenzoic acid, Ethanol, H₂SO₄EthanolReflux8Ethyl 4-fluoro-3-nitrobenzoate~90
2Ethyl 4-fluoro-3-nitrobenzoate, AzepaneDMF80-904-6This compound-

Note: The yield for Step 2 is dependent on the successful purification and has not been definitively reported in the literature found. It is expected to be in the moderate to good range based on similar reactions.

Table 2: Characterization Data (Predicted based on analogous compounds)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹³C NMR Signals (CDCl₃, δ ppm)Expected MS (m/z)
Ethyl 4-fluoro-3-nitrobenzoateC₉H₈FNO₄213.168.3-8.1 (m, 2H), 7.3-7.2 (t, 1H), 4.4 (q, 2H), 1.4 (t, 3H)164.0, 158.0, 135.0, 128.0, 118.0, 62.0, 14.0213 [M]⁺
This compoundC₁₅H₂₀N₂O₄292.338.2 (d, 1H), 7.9 (dd, 1H), 7.1 (d, 1H), 4.3 (q, 2H), 3.4 (t, 4H), 1.8-1.6 (m, 8H), 1.4 (t, 3H)165.0, 150.0, 145.0, 132.0, 125.0, 120.0, 61.0, 52.0, 28.0, 27.0, 14.0292 [M]⁺

Disclaimer: The characterization data for the final product is predicted based on the analysis of structurally similar compounds and general principles of NMR and MS. Experimental verification is required.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Nitroaromatic compounds can be toxic and should be handled with caution.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

By following these detailed protocols and safety guidelines, researchers can reliably synthesize and purify this compound for their research needs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The initial synthesis of the starting material, Ethyl 4-chloro-3-nitrobenzoate, resulted in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the esterification of 4-chloro-3-nitrobenzoic acid are often due to incomplete reaction or side reactions. Here are some factors to consider:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, it is crucial to remove the water formed during the reaction. Using a Dean-Stark apparatus or a drying agent can be effective. Additionally, ensure the reaction is heated for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.

  • Catalyst Activity: The choice and amount of acid catalyst are critical. While sulfuric acid is commonly used, other catalysts like thionyl chloride can also be effective. Ensure the catalyst is fresh and used in the appropriate concentration.

  • Reaction Temperature: The reaction should be run at a sufficiently high temperature to ensure a reasonable reaction rate, typically at the reflux temperature of the alcohol used.

Q2: The nucleophilic aromatic substitution (SNAr) reaction of Ethyl 4-chloro-3-nitrobenzoate with azepane is slow or incomplete. What can I do to drive the reaction to completion?

A2: A slow or incomplete SNAr reaction can be attributed to several factors related to the reactants, solvent, and temperature.

  • Purity of Reactants: Ensure that the Ethyl 4-chloro-3-nitrobenzoate and azepane are pure and dry. The presence of water can interfere with the reaction.

  • Solvent Choice: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred for SNAr reactions as they can solvate the intermediate Meisenheimer complex.

  • Reaction Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. A temperature of around 80°C is a good starting point.

  • Base: The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HCl formed during the reaction, which can protonate the azepane and render it non-nucleophilic.

  • Stoichiometry: Using a slight excess of azepane (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

Q3: I am observing the formation of significant side products in my SNAr reaction. What are these and how can I minimize them?

A3: Side product formation is a common issue. The nature of the side products can depend on the reaction conditions.

  • Reaction with Solvent: If using a nucleophilic solvent, it may compete with azepane in the substitution reaction. Using a non-nucleophilic solvent is advisable.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose. Running the reaction at the lowest effective temperature is recommended.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. Ensure all reagents and solvents are anhydrous.

Q4: The purification of this compound by recrystallization is resulting in low recovery. What can I do to improve the yield?

A4: Low recovery during recrystallization is often due to the high solubility of the product in the chosen solvent system or premature crystallization.

  • Solvent System Selection: The ideal recrystallization solvent (or solvent pair) is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of compound include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Experiment with different solvent systems to find the optimal one.

  • Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals and better recovery. Rapid cooling can trap impurities and lead to the formation of fine needles that are difficult to filter.

  • Concentration: Ensure the solution is saturated at the boiling point of the solvent before cooling. If the solution is too dilute, recovery will be low.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic attack by azepane. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Q2: Why is the nitro group essential for this reaction?

A2: The strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the reaction, making the nucleophilic substitution possible. Without the nitro group, the aromatic ring would not be sufficiently electron-deficient to react with a nucleophile like azepane.

Q3: What analytical techniques can be used to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material (Ethyl 4-chloro-3-nitrobenzoate) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis. To confirm the identity and purity of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 4-chloro-3-nitrobenzoate

ParameterMethod 1Method 2
Starting Material4-chloro-3-nitrobenzoic acid4-chloro-3-nitrobenzoic acid
ReagentEthanol, Sulfuric AcidThionyl Chloride, Ethanol
SolventEthanolDichloromethane (for acid chloride formation)
TemperatureReflux60-65 °C (acid chloride), Reflux (esterification)
Typical YieldHighHigh

Table 2: Troubleshooting Guide for the SNAr Reaction

IssuePotential CauseRecommended Solution
Low or no reactionInsufficient temperatureIncrease temperature to 80-100 °C.
Inactive nucleophileUse a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize HCl.
Impure reactantsEnsure starting materials are pure and anhydrous.
Formation of side productsReaction with solventUse an aprotic, non-nucleophilic solvent (e.g., DMF, DMSO).
DecompositionAvoid excessively high temperatures.
Low product yield after workupProduct loss during extractionPerform multiple extractions with an appropriate organic solvent.
Inefficient purificationOptimize the recrystallization solvent system.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

  • To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford Ethyl 4-chloro-3-nitrobenzoate.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve Ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO (5-10 volumes).

  • Add azepane (1.1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed as indicated by TLC (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_purification Purification start 4-Chloro-3-nitrobenzoic Acid esterification React with Ethanol (H₂SO₄ catalyst, Reflux) start->esterification intermediate Ethyl 4-chloro-3-nitrobenzoate esterification->intermediate snar React with Azepane (K₂CO₃, DMF, 80°C) intermediate->snar product This compound snar->product recrystallization Recrystallization product->recrystallization final_product Pure Product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Technical Support Center: Purification of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and similar aromatic nitro compounds.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[2] If it is unstable, consider using a less acidic stationary phase like alumina or Florisil.[2]
The compound may have crystallized on the column, blocking the flow.This is a difficult problem to solve. Pre-purification to remove impurities that could be causing crystallization may be necessary. Using a wider column may also help.
Compound elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity.
Poor separation of the desired compound from impurities Inappropriate solvent system.Use TLC to screen for a solvent system that gives good separation (Rf values between 0.2 and 0.5, with clear separation between spots).[1]
The column was overloaded with the crude sample.Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to sample by weight).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often most effective.
Streaking or tailing of the compound band The compound is very polar and is interacting strongly with the silica gel.Add a small amount of a polar modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. For basic compounds, using alumina as the stationary phase can also be beneficial.[3]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the top of the column in a narrow band.[4] Alternatively, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[4]
No compound is detected in the collected fractions The fractions are too dilute to be detected by TLC.Concentrate the fractions in the expected elution range before running a TLC analysis.[2]
The compound may have decomposed on the column.As mentioned above, check the stability of your compound on silica.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of aromatic nitro compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5] It is crucial to first develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for the desired compound.

Q2: What stationary phase should I use?

A2: Silica gel (200-400 mesh for flash chromatography) is the most common stationary phase.[1][5] However, due to the basic nature of the azepane ring, your compound may interact strongly with the acidic silica gel, leading to tailing. If this is observed, consider using neutral alumina or deactivating the silica gel with a small percentage of triethylamine in your mobile phase.[2][3]

Q3: How much silica gel should I use?

A3: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight. The exact ratio will depend on the difficulty of the separation.

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the eluting solvent, you can use a "dry loading" method.[4] Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q5: The separation on TLC looks good, but the column chromatography is giving mixed fractions. Why is this happening?

A5: This could be due to several factors. One possibility is that your compound is degrading on the silica gel during the longer exposure time of column chromatography.[2] Another reason could be overloading the column. It is also possible that the solvent system is not optimal for a column, even if it looks good on TLC. You might need to try a slightly less polar solvent system for the column than what was used for the TLC.

Experimental Protocol Example

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully pipette the sample solution onto the sand layer.

  • Alternatively, use the "dry loading" method described in the FAQs.

3. Elution and Fraction Collection:

  • Begin eluting with the initial non-polar solvent system, collecting fractions in test tubes.

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate).

4. Isolation of the Product:

  • Combine the fractions that contain the pure desired product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is the separation adequate? check_elution->check_separation Yes increase_polarity->check_elution check_stability Is the compound stable on silica? increase_polarity->check_stability use_alt_stationary Use alumina or deactivated silica check_stability->use_alt_stationary No fail Purification Failed check_stability->fail Yes, severe decomposition use_alt_stationary->start optimize_solvent Optimize solvent system using TLC check_separation->optimize_solvent No check_streaking Is there streaking or tailing? check_separation->check_streaking Yes optimize_solvent->start add_modifier Add modifier (e.g., triethylamine) or use dry loading check_streaking->add_modifier Yes success Purification Successful check_streaking->success No add_modifier->start

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing low or no yield of my desired product. What are the potential causes and solutions?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic guide to troubleshooting this issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly enhance the reaction rate.

  • Reagent Quality: The purity of your starting materials and reagents is crucial.

    • Solution: Ensure that the Ethyl 4-fluoro-3-nitrobenzoate is pure. The azepane should be free of excess water. Use anhydrous solvents, as water can react with the base and hinder the reaction.

  • Base Inefficiency: The choice and amount of base are critical for deprotonating the azepane and facilitating the nucleophilic attack.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred. Ensure you are using at least one equivalent of the base. If the reaction is still sluggish, a stronger base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO can be employed, though this may require more careful temperature control.

  • Sub-optimal Solvent: The solvent plays a key role in dissolving the reactants and influencing the reaction rate.

    • Solution: Dichloromethane (DCM) is a common solvent for this reaction at room temperature. However, for less reactive systems or to increase the rate, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) can be more effective, especially when heating the reaction.

Q2: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

A2: Common impurities include unreacted starting materials and potential side-products.

  • Unreacted Ethyl 4-fluoro-3-nitrobenzoate: This is a common impurity if the reaction has not gone to completion.

    • Purification: This can typically be removed by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the more polar product from the less polar starting material.

  • Unreacted Azepane and Amine Salts: Excess azepane and the resulting hydrohalide salt of the base can be present.

    • Purification: A simple aqueous work-up can remove these. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic impurities, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Hydrolysis of the Ester: If there is water present in the reaction, particularly under basic conditions and with heating, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Detection and Purification: This acidic impurity can be identified by a streak on the TLC plate. It can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution during the work-up.

Q3: Can I use other halogenated starting materials besides Ethyl 4-fluoro-3-nitrobenzoate?

A3: The reactivity of the leaving group in nucleophilic aromatic substitution (SNAr) reactions follows the trend F > Cl > Br > I. While Ethyl 4-chloro-3-nitrobenzoate could be used, the reaction will likely be slower and may require more forcing conditions (higher temperature, stronger base). The fluoro-substituent is generally the most reactive for this type of transformation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate (Starting Material)

This protocol is based on the esterification of 4-fluoro-3-nitro-benzoic acid.[1]

  • Reaction Setup: To a solution of 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol) in absolute ethanol (50 ml), add concentrated sulfuric acid (2.0 ml) carefully.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours.

  • Work-up: After cooling to room temperature, evaporate the ethanol under reduced pressure. Dilute the residue with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 ml).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product as a yellow oil.

  • Purification: Recrystallize the crude product from a mixture of hot ethyl acetate and petroleum ether to obtain colorless crystals of Ethyl 4-fluoro-3-nitrobenzoate.

Protocol 2: Synthesis of this compound

This is a representative protocol for the nucleophilic aromatic substitution reaction. Optimization may be required.

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 g, 4.69 mmol) in dichloromethane (20 ml).

  • Addition of Reagents: Add azepane (0.56 g, 5.63 mmol, 1.2 equivalents) to the solution, followed by the dropwise addition of triethylamine (0.71 g, 7.04 mmol, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water, followed by 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation for Optimization

For systematic optimization of the reaction conditions, we recommend tracking the yield and purity of this compound while varying key parameters. Below are template tables to guide your experimental design.

Table 1: Optimization of Base

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC/NMR)
1TriethylamineDCM2516
2DIPEADCM2516
3K₂CO₃DMF2516
4K₂CO₃DMF508

Table 2: Optimization of Solvent

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC/NMR)
1TriethylamineDCM2516
2TriethylamineTHF2516
3TriethylamineACN2516
4TriethylamineDMF2516

Table 3: Optimization of Temperature

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC/NMR)
1TriethylamineDCM024
2TriethylamineDCM2516
3TriethylamineDCM40 (reflux)8

Visualizations

Reaction_Pathway Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate Meisenheimer Complex Meisenheimer Complex Ethyl 4-fluoro-3-nitrobenzoate->Meisenheimer Complex + Azepane This compound This compound Meisenheimer Complex->this compound - F⁻

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Reactants Dissolve Reactants Add Base Add Base Dissolve Reactants->Add Base Stir and Monitor Stir and Monitor Add Base->Stir and Monitor Aqueous Wash Aqueous Wash Stir and Monitor->Aqueous Wash Acid Wash Acid Wash Aqueous Wash->Acid Wash Base Wash Base Wash Acid Wash->Base Wash Brine Wash Brine Wash Base Wash->Brine Wash Dry Organic Layer Dry Organic Layer Brine Wash->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product Troubleshooting_Guide Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Reagent Issues Reagent Issues Low Yield->Reagent Issues Verify Purity Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Review Protocol Extend Time / Increase Temp Extend Time / Increase Temp Incomplete Reaction->Extend Time / Increase Temp Use Anhydrous Reagents Use Anhydrous Reagents Reagent Issues->Use Anhydrous Reagents Optimize Base / Solvent Optimize Base / Solvent Suboptimal Conditions->Optimize Base / Solvent

References

Common impurities in "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(azepan-1-yl)-3-nitrobenzoate.

Synthesis Workflow

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

cluster_reactants Reactants & Conditions A Ethyl 4-chloro-3-nitrobenzoate E Reaction Mixture A->E B Azepane B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, DMSO) D->E F Work-up (Aqueous extraction) E->F Heat G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the common impurities in this compound synthesis?

Common impurities can originate from starting materials, side reactions, or degradation.

Impurity NameChemical StructurePotential Source
Ethyl 4-chloro-3-nitrobenzoate O=N(=O)c1cc(Cl)c(C(=O)OCC)cc1Unreacted starting material
Azepane C1CCNCCC1Excess reagent
4-(azepan-1-yl)-3-nitrobenzoic acid O=N(=O)c1cc(N2CCCCCC2)c(C(=O)O)cc1Hydrolysis of the ethyl ester
Ethyl 2-(azepan-1-yl)-3-nitrobenzoate O=N(=O)c1c(N2CCCCCC2)cccc1C(=O)OCCIsomeric starting material
Dinitro-substituted byproducts VariesImpurities from the nitration of the precursor
FAQ 2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

An incomplete reaction can be due to several factors.

Possible CauseTroubleshooting Steps
Insufficient Base Ensure at least one equivalent of base is used to neutralize the HCl formed. Consider using a stronger, non-nucleophilic base.
Low Reaction Temperature SNAr reactions often require elevated temperatures. Gradually increase the temperature and monitor the reaction by TLC or HPLC.
Poor Solvent Choice Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction. Ensure the solvent is anhydrous.
Deactivated Aryl Halide The chloro-substituent might not be sufficiently activated. Consider using the more reactive fluoro-analogue (Ethyl 4-fluoro-3-nitrobenzoate).
FAQ 3: I am observing an unexpected byproduct in my NMR/LC-MS. How can I identify it?

The logical process for identifying an unknown impurity is outlined below.

A Unexpected Peak in Analytical Data B Determine Molecular Weight (MS) A->B C Analyze Isotopic Pattern (MS) B->C D Obtain High-Resolution MS B->D E Propose Molecular Formula D->E H Compare with Potential Impurities E->H F Analyze NMR (1H, 13C, COSY, HSQC) G Elucidate Structure F->G G->H

Caption: Logical workflow for impurity identification.

Impurity Removal Protocols

Protocol 1: Removal of Unreacted Ethyl 4-chloro-3-nitrobenzoate and Azepane

This protocol is effective for removing the primary starting materials from the crude product.

Methodology: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column (230-400 mesh) with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexane and Ethyl Acetate.

    • Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute the less polar unreacted Ethyl 4-chloro-3-nitrobenzoate.

    • Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product, this compound.

    • Excess azepane, being highly polar, will remain on the column or elute much later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

CompoundTypical Rf Value (9:1 Hexane:EtOAc)
Ethyl 4-chloro-3-nitrobenzoate~0.6
This compound ~0.4
Azepane~0.1 (streaking)
Protocol 2: Removal of 4-(azepan-1-yl)-3-nitrobenzoic acid

The hydrolyzed acid impurity can be removed by an acid-base extraction or by recrystallization.

Methodology: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separation: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Methodology: Recrystallization

  • Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the acidic impurity remains soluble. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

  • Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization of the pure product.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

CompoundExpected Retention Time
Ethyl 4-chloro-3-nitrobenzoateLater eluting
This compound Intermediate
4-(azepan-1-yl)-3-nitrobenzoic acidEarlier eluting
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a powerful tool for identifying the presence of key impurities.

ImpurityKey 1H NMR Signals (in CDCl₃)
Ethyl 4-chloro-3-nitrobenzoateAromatic protons in the 7.5-8.5 ppm region, characteristic ethyl ester signals (~4.4 ppm quartet, ~1.4 ppm triplet).
4-(azepan-1-yl)-3-nitrobenzoic acidAbsence of the ethyl ester signals, presence of a broad carboxylic acid proton signal (>10 ppm).
AzepaneBroad signals in the aliphatic region (~1.5-3.0 ppm).

This guide is intended to provide general assistance. Experimental conditions may need to be optimized for specific laboratory setups and reaction scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: Crystallization of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound and its analogs?

PropertyEthyl 4-nitrobenzoateEthyl 3-nitrobenzoateEthyl 4-fluoro-3-nitrobenzoateMethyl 4-(morpholin-4-yl)-3-nitrobenzoate
Molecular Formula C₉H₉NO₄[1][2]C₉H₉NO₄[3]C₉H₈FNO₄[4]C₁₂H₁₄N₂O₅[5]
Molecular Weight 195.17 g/mol [2][6][7]195.17 g/mol [3]213.16 g/mol [4]266.25 g/mol [5]
Appearance Colorless or light yellow needle-like crystals[1]---
Melting Point 55-59 °C[1]41 °C[3]--
Boiling Point 186.3 °C[1]297-298 °C[3]--
Solubility Soluble in ethanol and ether; insoluble in water.[1][6]---

Q2: I am unable to get my this compound to crystallize from solution. What should I do?

A2: Failure to crystallize is a common issue. Here are several troubleshooting steps you can take:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[8][9]

  • Seed Crystals: If you have a small amount of solid product, add a seed crystal to the supersaturated solution to initiate crystallization.[8][9]

  • Increase Concentration: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of the compound.

  • Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes inhibit crystal formation. If slow cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.[9]

  • Solvent System: The choice of solvent is critical. You may need to try a different solvent or a mixture of solvents. A good crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[8]

  • Lower the Temperature: Try cooling the solution more slowly and to a lower temperature.

  • Change Solvent: Use a solvent with a lower boiling point.

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat the solution until it is clear and allow it to cool slowly.

Troubleshooting Guides

Guide 1: No Crystals Form

This guide provides a step-by-step process to follow when your compound fails to crystallize from solution.

No_Crystals start Supersaturated Solution scratch Scratch inner surface of flask start->scratch seed Add a seed crystal scratch->seed If scratching fails success Crystals Form scratch->success evaporate Slowly evaporate solvent seed->evaporate If seeding fails seed->success cool Cool to a lower temperature evaporate->cool If evaporation is insufficient evaporate->success change_solvent Change solvent or use a solvent mixture cool->change_solvent If cooling fails cool->success change_solvent->start Re-dissolve and try again fail Still No Crystals: Re-evaluate purification change_solvent->fail If all else fails

Caption: Troubleshooting workflow for failure of crystallization.

Guide 2: Compound Oiling Out

This guide outlines the steps to take when your compound separates as an oil instead of crystals.

Oiling_Out start Compound has 'Oiled Out' add_solvent Add more hot solvent to dissolve oil start->add_solvent slow_cool Cool the solution more slowly add_solvent->slow_cool success Crystals Form add_solvent->success lower_temp Cool to a lower temperature slow_cool->lower_temp If still oiling out slow_cool->success change_solvent Change to a lower boiling point solvent or use a solvent mixture lower_temp->change_solvent If slow cooling fails lower_temp->success change_solvent->start Re-dissolve and try again fail Still Oiling Out: Re-evaluate solvent system change_solvent->fail If problem persists

Caption: Troubleshooting workflow for when the compound oils out.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of a solid organic compound like this compound.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. A suitable solvent should show low solubility at room temperature.

    • If the solid does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot.[10]

    • Common solvents to test for nitroaromatic compounds include ethanol, methanol, ethyl acetate, and toluene.[11] Given the azepane group, more polar solvents might also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.[10]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven can be used.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. The information is designed to address specific issues that may be encountered during laboratory experiments and the subsequent scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable starting material, such as Ethyl 4-chloro-3-nitrobenzoate or Ethyl 4-fluoro-3-nitrobenzoate, with azepane in the presence of a base.

Q2: Which starting material is preferred, the chloro- or fluoro-substituted benzoate?

A2: In many SNAr reactions, the fluoride is a better leaving group than chloride. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine, making the aromatic ring more electrophilic. However, the choice may also depend on the cost and availability of the starting materials.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Scaling up this synthesis requires careful consideration of several safety hazards. Nitroaromatic compounds can be thermally unstable and pose a risk of runaway reactions.[1] Azepane is a flammable and corrosive liquid with an ammonia-like odor.[2][3] It is crucial to have adequate ventilation, use appropriate personal protective equipment (PPE), and carefully control the reaction temperature. A thorough risk assessment should be conducted before any scale-up.[4]

Q4: How can the progress of the reaction be monitored?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[5] A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Presence of water in the reaction mixture.1. Check the purity of starting materials (Ethyl 4-halo-3-nitrobenzoate and azepane). 2. Gradually increase the reaction temperature, monitoring for any side product formation by TLC. 3. Use a stronger, non-nucleophilic base like potassium carbonate or a hindered amine base. 4. Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions. 2. The base is reacting with the starting material or product. 3. Di-substitution or other undesired reactions.1. Lower the reaction temperature and extend the reaction time. 2. Use a non-nucleophilic base. 3. Use a stoichiometric amount of azepane to minimize di-substitution. Monitor the reaction closely by TLC.
Difficult Purification 1. Product co-elutes with starting material or impurities during column chromatography. 2. The product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation is still challenging. 2. If the product is an oil, try to form a salt (e.g., with HCl) to induce crystallization. Alternatively, high-vacuum distillation could be an option if the compound is thermally stable.
Reaction Stalls Before Completion 1. The base is consumed or neutralized during the reaction. 2. The nucleophile (azepane) is protonated and no longer reactive.1. Add an additional portion of the base to the reaction mixture. 2. Ensure a sufficient excess of the base is used from the start to neutralize any generated acid.
Scale-up Issues (e.g., Exotherm) 1. Inefficient heat dissipation in larger reaction vessels.[1][4] 2. Rate of addition of reagents is too fast.1. Use a jacketed reactor with a circulating coolant to maintain better temperature control.[4] 2. Add the limiting reagent in portions or via a syringe pump to control the reaction rate and exotherm. Monitor the internal temperature closely.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate

  • Azepane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous acetonitrile, add azepane (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5]

Parameter Value
Starting Material Ethyl 4-chloro-3-nitrobenzoate
Nucleophile Azepane
Base Potassium Carbonate
Solvent Acetonitrile
Temperature Reflux
Typical Yield 80-95% (after purification)

Visualizations

Reaction Pathway

reaction_pathway start Ethyl 4-chloro-3-nitrobenzoate intermediate Meisenheimer Complex (Intermediate) start->intermediate azepane Azepane azepane->intermediate base Base (e.g., K2CO3) base->intermediate product This compound intermediate->product byproduct KCl + KHCO3 intermediate->byproduct

Caption: Synthetic pathway for this compound.

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Reactants + Solvent + Base) B 2. Heating to Reflux (Monitor by TLC) A->B C 3. Work-up (Filtration, Extraction, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is the reaction temperature adequate? start->check_temp check_base Is the base strong/sufficient? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_purity Are starting materials pure? check_base->check_purity Yes add_base Use stronger or more base check_base->add_base No purify_sm Purify Starting Materials check_purity->purify_sm No success Problem Resolved check_purity->success Yes increase_temp->success add_base->success purify_sm->success

Caption: A decision tree for troubleshooting low reaction yields.

References

"Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a nitroaromatic ester, is susceptible to several degradation pathways. The primary concerns are hydrolysis of the ester linkage, photodegradation due to the nitroaromatic chromophore, and potential reduction of the nitro group under certain conditions. The electron-withdrawing nature of the nitro group can influence the compound's reactivity.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Specifically, storage at -20°C in a tightly sealed container, protected from light and moisture, is advisable.[3] For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the most probable degradation products are:

  • Hydrolysis Product: 4-(azepan-1-yl)-3-nitrobenzoic acid, formed by the cleavage of the ethyl ester group.

  • Photodegradation Products: Complex mixtures can be formed upon exposure to UV light, potentially involving hydroxylation of the benzene ring to form nitrophenol-like structures, or even cleavage of the ring with prolonged exposure.[4][5]

  • Reduction Product: Ethyl 3-amino-4-(azepan-1-yl)benzoate, resulting from the reduction of the nitro group to an amine. This is a common transformation for nitroaromatic compounds.[1]

Troubleshooting Guide

Issue 1: I am seeing an unexpected peak in my HPLC analysis of a sample of this compound.

  • Possible Cause 1: Hydrolysis. The most common degradation product is the corresponding carboxylic acid, 4-(azepan-1-yl)-3-nitrobenzoic acid. This product will be more polar and thus will likely have a shorter retention time on a reverse-phase HPLC column.

    • Troubleshooting Step: To confirm hydrolysis, you can intentionally degrade a small sample of the compound by dissolving it in a slightly basic aqueous solution (e.g., pH 8-9) and heating it gently. Analyze this sample by HPLC to see if the retention time of the main degradation product matches the unexpected peak.

  • Possible Cause 2: Photodegradation. If the sample was exposed to light, especially UV light, various photoproducts may have formed.

    • Troubleshooting Step: Prepare a fresh solution of the compound, protecting it from light at all times, and re-analyze. If the peak is absent or significantly smaller, photodegradation is the likely cause.

Issue 2: The purity of my this compound sample has decreased over time, even when stored as a solid.

  • Possible Cause: Moisture. The presence of moisture can facilitate the slow hydrolysis of the ester, even in the solid state. Nitroaromatic compounds can also be sensitive to their environment.

    • Troubleshooting Step: Ensure the compound is stored in a desiccated environment. If you suspect moisture contamination, you can try drying the solid under a vacuum (if thermally stable) and re-testing the purity.

Quantitative Data on Stability

The following tables provide representative data on the stability of a typical nitroaromatic ester under various conditions. Please note that this is illustrative data, and specific testing should be performed for this compound.

Table 1: Effect of pH on Hydrolytic Stability

pHTemperature (°C)Half-life (t½) in hours
5.050> 500
7.050250
9.05050

Table 2: Effect of Temperature on Stability in Solution (pH 7.0)

Temperature (°C)Half-life (t½) in hours
25> 1000
50250
8040

Table 3: Effect of Light on Stability in Solution (pH 7.0, 25°C)

Light ConditionDegradation after 24 hours (%)
Dark< 1%
Ambient Light5 - 10%
UV Light (254 nm)> 50%

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Testing

This protocol outlines a general method for assessing the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or a more specific wavelength determined by UV scan).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For the stability study, dilute the stock solution with the appropriate buffer (for pH studies) or solvent to a final concentration of approximately 50 µg/mL.

  • Forced Degradation Studies:

    • Acidic: Incubate the sample solution in 0.1 M HCl at 60°C.

    • Basic: Incubate the sample solution in 0.1 M NaOH at 60°C.

    • Oxidative: Incubate the sample solution in 3% H₂O₂ at room temperature.

    • Photolytic: Expose the sample solution to UV light (e.g., 254 nm).

    • Thermal: Incubate the sample solution at an elevated temperature (e.g., 80°C).

  • Analysis: Inject samples at specified time points and monitor the decrease in the peak area of the parent compound and the formation of new peaks.

Protocol 2: Sample Handling to Minimize Degradation

  • Solid Compound:

    • Store in an amber vial in a desiccator at -20°C.

    • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture on the cold solid.

  • Solutions:

    • Use amber glassware or wrap containers in aluminum foil to protect from light.

    • Prepare solutions fresh for each experiment if possible.

    • If short-term storage is necessary, store solutions at 2-8°C.

    • Use solvents and buffers that are free of contaminants that could catalyze degradation.

Visualizations

parent This compound hydrolysis_product 4-(azepan-1-yl)-3-nitrobenzoic Acid + Ethanol parent->hydrolysis_product H₂O / H⁺ or OH⁻

Caption: Plausible hydrolytic degradation pathway.

parent This compound intermediates Hydroxylated Intermediates parent->intermediates UV Light / O₂ ring_cleavage Ring Cleavage Products intermediates->ring_cleavage Further Oxidation

Caption: Plausible photolytic degradation pathway.

start Prepare Stock Solution forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->forced_degradation sampling Collect Samples at Time Points forced_degradation->sampling hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis data_analysis Quantify Parent and Degradants hplc_analysis->data_analysis conclusion Determine Degradation Profile data_analysis->conclusion

Caption: Experimental workflow for a stability study.

References

Analytical challenges in the characterization of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-(azepan-1-yl)-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

Q2: What are the common challenges in the chromatographic analysis of this compound?

A2: Due to the presence of the nitro group and the basic azepane ring, you may encounter challenges such as peak tailing, shifting retention times, and poor resolution in HPLC analysis.[4][5] These issues can arise from interactions with residual silanols on the column, improper mobile phase pH, or sample solvent incompatibility.[6] Careful method development, including the choice of column, mobile phase, and sample preparation, is crucial.

Q3: How can I purify "this compound" after synthesis?

A3: Purification can typically be achieved using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point. The progress of the purification can be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system may also be an effective final purification step.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Nitroaromatic compounds should be handled with care as they can be hazardous.[7] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Review the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions with the amine).- Column overload.- Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Lower the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.[5]- Use a column oven to maintain a consistent temperature.[5]- Check for leaks in the HPLC system.[4]- Use a guard column to protect the analytical column.[8]- Replace the column if it's old or has been subjected to harsh conditions.
Poor Resolution - Inadequate separation method.- Co-eluting impurities.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or try a different solvent).- Change the stationary phase to one with a different selectivity.- Adjust the flow rate.- Ensure the sample is fully dissolved in the mobile phase.[4]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Leaks.- Filter and degas the mobile phase.[5]- Flush the system and detector cell with a strong solvent.[5]- Purge the pump to remove air bubbles.[4]- Check all fittings for leaks.[4]
Synthesis and Work-up
Problem Potential Cause Troubleshooting Steps
Incomplete Reaction - Insufficient reaction time or temperature.- Impure starting materials.- Inefficient catalyst (if applicable).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Increase the reaction temperature cautiously.- Ensure the purity of starting materials before beginning the synthesis.- Consider a different catalyst or increasing the catalyst loading.
Formation of Side Products - Reaction conditions are too harsh.- Presence of reactive functional groups.- Lower the reaction temperature.- Use a milder reagent.- Protect sensitive functional groups if necessary.
Low Yield after Purification - Loss of product during extraction or chromatography.- Decomposition of the product on silica gel.- Perform extractions with care to avoid emulsion formation.- Use a less polar solvent system for column chromatography if the product is highly retained.- Consider using a different stationary phase, such as alumina, if the compound is sensitive to silica gel.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over the run time to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the nitroaromatic chromophore absorbs, typically around 254 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Proton (¹H) NMR: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

  • Carbon (¹³C) NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Data Processing: Process the spectra using appropriate software to determine chemical shifts (ppm), integration values, and coupling constants (Hz).

Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Due to the relatively high molecular weight and potential for thermal degradation of nitroaromatic compounds, GC-MS may be less suitable than LC-MS.[9] However, if the compound is sufficiently volatile and thermally stable, the following protocol can be a starting point.

  • Instrument: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Start with a lower temperature (e.g., 250 °C) and optimize to prevent thermal degradation.

  • Oven Temperature Program: Begin at a low temperature and ramp up to a final temperature that allows for the elution of the compound.

  • Mass Spectrometer: Scan a mass range that includes the expected molecular ion and fragment ions.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_development Further Development Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Purity Check NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS Molecular Weight Verification Further_Use Use in Subsequent Reactions or Assays HPLC->Further_Use NMR->Further_Use MS->Further_Use

Caption: A typical analytical workflow for the synthesis and characterization of the target compound.

Troubleshooting_HPLC Start HPLC Analysis Issue Problem_Type Identify Problem Type Start->Problem_Type Peak_Shape Peak Shape Issue Problem_Type->Peak_Shape Peak Shape (Tailing, Splitting) Retention_Time Retention Time Issue Problem_Type->Retention_Time Retention Time (Shifting) Baseline Baseline Issue Problem_Type->Baseline Baseline (Noise, Drift) Check_Column Check_Column Peak_Shape->Check_Column Check for secondary interactions Check_Mobile_Phase_pH Check_Mobile_Phase_pH Peak_Shape->Check_Mobile_Phase_pH Check mobile phase pH Check_Sample_Conc Check_Sample_Conc Peak_Shape->Check_Sample_Conc Check sample concentration Check_Mobile_Phase_Prep Check_Mobile_Phase_Prep Retention_Time->Check_Mobile_Phase_Prep Verify mobile phase preparation Check_Temp Check_Temp Retention_Time->Check_Temp Check column temperature Check_Leaks Check_Leaks Retention_Time->Check_Leaks Check for system leaks Check_Solvent_Purity Check_Solvent_Purity Baseline->Check_Solvent_Purity Check solvent purity Degas_Mobile_Phase Degas_Mobile_Phase Baseline->Degas_Mobile_Phase Degas mobile phase Clean_Detector Clean_Detector Baseline->Clean_Detector Clean detector cell Solution Problem Resolved Check_Column->Solution Check_Mobile_Phase_pH->Solution Check_Sample_Conc->Solution Check_Mobile_Phase_Prep->Solution Check_Temp->Solution Check_Leaks->Solution Check_Solvent_Purity->Solution Degas_Mobile_Phase->Solution Clean_Detector->Solution

Caption: A decision tree for troubleshooting common HPLC issues encountered during analysis.

References

How to monitor the progress of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monitoring "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" Reactions

This guide provides detailed protocols and troubleshooting advice for monitoring the progress of the synthesis of "this compound" using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective method for monitoring this specific reaction?

Thin-layer chromatography is a rapid, inexpensive, and highly effective technique for monitoring the progress of chemical reactions.[1][2] For the synthesis of this compound, which typically involves the reaction of a starting material like Ethyl 4-fluoro-3-nitrobenzoate with azepane, TLC allows for the clear differentiation between the starting material, the product, and any potential side products based on their polarity differences.[2] The starting material (an aromatic halide) is generally less polar than the product, which contains a basic tertiary amine group. This difference in polarity leads to different retention factors (Rf) on a TLC plate, making it easy to visualize the consumption of the reactant and the formation of the product.[3][4]

Q2: What are the key components I will be looking for on the TLC plate?

When monitoring the reaction, you will typically spot three lanes on your TLC plate for comparison:

  • Starting Material (SM): A solution of your starting material (e.g., Ethyl 4-fluoro-3-nitrobenzoate).

  • Reaction Mixture (RM): A sample taken directly from your reaction vessel.

  • Co-spot (C): A single spot where both the starting material and the reaction mixture have been applied.

As the reaction proceeds, you should observe the spot corresponding to the starting material in the RM lane diminishing in intensity, while a new spot, corresponding to the more polar product, appears and intensifies.[2] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[3]

Q3: How do I choose an appropriate solvent system (mobile phase)?

The choice of solvent system, or eluent, is critical for achieving good separation. The goal is to find a mixture that moves all components off the baseline, ideally with Rf values between 0.2 and 0.8.[2][5] For aromatic nitro compounds and amines, a mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate.[6][7] You can adjust the ratio to optimize separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate.

Experimental Protocol

Detailed Methodology for TLC Monitoring
  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., silica gel 60 F254).

    • Using a soft pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your origin line.[3] Do not use a pen, as the ink will chromatograph with your samples.[8]

    • Mark three small, evenly spaced ticks on the origin line for the SM, RM, and Co-spot lanes.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (~1 mg) of the starting material in a volatile solvent (~1 mL) like ethyl acetate or dichloromethane.[9]

    • Reaction Mixture (RM): Using a capillary tube or micropipette, take a small aliquot from the reaction. Dilute this aliquot in a small vial with 10-20 drops of a volatile solvent. The concentration should be low; a 1% solution is often a good starting point to avoid overloading the plate.[9]

  • Spotting the Plate:

    • Dip a clean capillary spotter into your prepared SM solution.

    • Lightly touch the tip of the spotter to the corresponding tick mark on the TLC plate's origin line. Aim for a spot that is 1-2 mm in diameter.[1]

    • Repeat the process for the RM solution in its designated lane.

    • For the co-spot lane, first spot the SM solution, and then, using a clean spotter, apply the RM solution directly on top of the SM spot. Allow the solvent to dry between applications.[8]

  • Developing the Plate:

    • Pour your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[8][10]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better chromatography.

    • Carefully place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • UV Light: View the plate under a UV lamp (254 nm).[11] Most aromatic compounds will appear as dark spots against the green fluorescent background.[11] Circle any visible spots with a pencil.

    • Staining: If spots are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for compounds that can be oxidized.[12] Other general stains like iodine or p-anisaldehyde can also be used.[5][11] To use a stain, quickly dip the plate in the solution, wipe off the excess, and gently heat with a heat gun until spots appear.[5]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [1]

    • Compare the Rf values. The product, this compound, should have a lower Rf value than the starting material due to its increased polarity.[4] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Quantitative Data Summary

The following table provides an example of expected Rf values for monitoring the reaction on a silica gel plate with a 4:1 Hexanes:Ethyl Acetate mobile phase. Note that actual Rf values can vary based on specific conditions.[1]

CompoundStructureExpected PolarityTypical Rf Range
Ethyl 4-fluoro-3-nitrobenzoate (Starting Material)Less Polar0.60 - 0.75
This compound (Product)More Polar0.30 - 0.45

Visual Workflow Diagram

TLC_Monitoring_Workflow prep 1. Prepare Samples (Dilute SM and RM) spot 2. Spot TLC Plate (SM, RM, and Co-spot lanes) prep->spot develop 3. Develop Plate (Place in saturated chamber with eluent) spot->develop dry 4. Dry Plate (Evaporate mobile phase completely) develop->dry visualize 5. Visualize Spots (Use UV lamp and/or chemical stain) dry->visualize analyze 6. Analyze Results (Circle spots and calculate Rf values) visualize->analyze conclusion 7. Determine Reaction Progress (Compare SM and Product spots) analyze->conclusion

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Q: My spots are streaking up the plate. What's wrong?

A: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[9][10] Try diluting your sample further and re-spotting. A 1% solution is a good guideline.[9]

  • Highly Polar or Basic/Acidic Compounds: The product contains a basic azepane group, which can interact strongly with the acidic silica gel, causing streaking.[9][13] To fix this, add a small amount (0.1-1%) of a base like triethylamine to your mobile phase to neutralize the active sites on the silica.[10]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be a diffuse ring, leading to poor separation.[13] Ensure the spotting solvent is volatile and not excessively polar.

Q: My spots are all at the bottom (low Rf) or all at the top (high Rf). How do I fix this?

A: This indicates your mobile phase has the wrong polarity for the separation.

  • Spots at the Bottom (Rf ≈ 0): Your eluent is not polar enough to move the compounds up the plate.[10] Increase the proportion of the polar solvent (e.g., change from 9:1 to 4:1 hexanes:ethyl acetate).

  • Spots at the Top (Rf ≈ 1): Your eluent is too polar, causing all components to travel with the solvent front.[10] Decrease the proportion of the polar solvent (e.g., change from 4:1 to 9:1 hexanes:ethyl acetate).

Q: I don't see any spots on my plate after developing.

A: There are a few possible reasons for this:

  • Sample is too Dilute: Your sample may not be concentrated enough to be visible.[10] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between each application, to concentrate the sample on the origin.[8]

  • Compound is not UV-Active: While aromatic nitro compounds are typically UV-active, it's possible the concentration is too low for UV detection. Try using a chemical stain like potassium permanganate or iodine, which are often more sensitive.[5][10]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your origin line, your sample will dissolve into the solvent pool instead of traveling up the plate.[8][9] Always ensure the origin line is above the solvent level.

Q: The spots for my starting material and product are very close together.

A: This means your current solvent system is not providing adequate resolution. You need to try different solvent systems. Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) or try varying the ratios of your current system in smaller increments. The goal is to maximize the difference in Rf values (ΔRf) between the two spots.[14]

References

Validation & Comparative

A Comparative Spectral Analysis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectral analysis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for this specific molecule, this analysis includes a comparison with structurally related and commercially available nitroaromatic compounds. The provided data and protocols are intended to assist researchers in compound identification, characterization, and quality control.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its analogues. The data for the target compound are predicted based on established structure-spectra correlations, while the data for the reference compounds are compiled from various sources.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)-CH₂- (ester) (δ, ppm)-CH₃ (ester) (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) ~8.2 (d), ~7.9 (dd), ~7.2 (d)~4.4 (q)~1.4 (t)Azepane protons: ~3.4 (t), ~1.8 (m), ~1.6 (m)
Ethyl 4-nitrobenzoate[1]8.26-8.13 (m, 4H)4.40 (q)1.36 (t)N/A
Ethyl 3-nitrobenzoate[2]8.87 (d), 8.54–8.25 (m, 2H), 7.67 (t)4.45 (q)1.44 (t)N/A
Ethyl 3-methyl-4-nitrobenzoate[3]8.02–7.97 (unresolved, 2H), 7.96 (d)4.42 (q)1.42 (t)2.62 (s, 3H, Ar-CH₃)
Ethyl 4-aminobenzoate[4]7.85 (d, 2H), 6.63 (d, 2H)4.31 (q)1.36 (t)4.04 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC=O (δ, ppm)Aromatic C-NO₂ (δ, ppm)Other Aromatic C (δ, ppm)-CH₂- (ester) (δ, ppm)-CH₃ (ester) (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted) ~165~150~135, ~132, ~128, ~125, ~120~62~14Azepane carbons: ~55, ~28, ~27
Ethyl 4-nitrobenzoate[5]165.1150.5135.4, 130.6, 123.561.914.2N/A
Ethyl 3-nitrobenzoate[6]164.42148.19135.24, 132.17, 129.54, 127.25, 124.5061.9114.24N/A
Ethyl 3-methyl-4-nitrobenzoate[3]164.95151.84134.17, 134.06, 133.55, 128.09, 124.6361.9414.3720.28 (Ar-CH₃)
Ethyl 4-aminobenzoate[4]166.9N/A151.0, 131.7, 120.5, 114.060.414.6N/A

Table 3: IR and Mass Spectrometry Data Comparison

CompoundIR ν(C=O) (cm⁻¹)IR ν(NO₂) (cm⁻¹)MS (m/z)
This compound (Predicted) ~1720~1530, ~1350Expected [M]+ at 292.14
Ethyl 4-nitrobenzoate[5][7]17121520, 1367195.05[2]
Ethyl 3-nitrobenzoate[2]Not specifiedNot specified195.11[6]
Ethyl 3-methyl-4-nitrobenzoate[3]17261523, 1363Not specified
Ethyl 4-aminobenzoate[4]1685N/A165.08

Experimental Protocols

The following are standard protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire spectra at room temperature. Use a pulse angle of 30-45 degrees, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 for sufficient signal-to-noise.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters: Acquire spectra with proton decoupling. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • EI-MS Parameters: For EI, introduce the sample via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

  • ESI-MS Parameters: For ESI, infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis and interpretation of a novel compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis and Interpretation cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Compare Experimental and Predicted Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Prediction Predict Spectra from Proposed Structure Structure_Prediction->Data_Comparison Structure_Confirmation Confirm Chemical Structure Data_Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of a novel chemical entity.

This guide provides a foundational framework for the spectral analysis of this compound. Researchers can utilize the comparative data and protocols herein to facilitate their own experimental work and data interpretation.

References

A Comparative Guide to the Reactivity of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate and Structurally Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate" with structurally similar nitroaromatic compounds. Due to the limited availability of direct experimental data for the title compound, this comparison is based on established principles of organic chemistry and data from analogous structures. The information presented herein is intended to guide researchers in designing experiments and predicting reaction outcomes for this class of molecules, which are valuable intermediates in medicinal chemistry and materials science.[1]

Introduction to Nitroaromatic Reactivity

Nitroaromatic compounds are a cornerstone in organic synthesis, serving as versatile building blocks for a wide array of functional groups and complex molecules.[1] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.[1] This characteristic is frequently exploited in the synthesis of pharmaceuticals and other bioactive molecules.[2] The reactivity of a given nitroaromatic compound is modulated by the nature and position of other substituents on the aromatic ring. This guide will explore these substituent effects by comparing this compound with related structures.

Comparative Analysis of Molecular Structures

To understand the potential reactivity of this compound, we will compare it with three similar compounds for which data is available: Ethyl 4-fluoro-3-nitrobenzoate , Ethyl 4-methyl-3-nitrobenzoate , and Methyl 3-(morpholin-4-yl)-4-nitrobenzoate . The key points of comparison will be the electronic and steric effects of the substituents at the 4-position and the nature of the ester group.

Compound NameStructureKey Features for ComparisonPredicted Influence on Reactivity
This compound Azepane is a seven-membered saturated heterocyclic amine. It is an electron-donating group through resonance (lone pair on nitrogen) and weakly electron-withdrawing through induction. The seven-membered ring is sterically demanding.The electron-donating azepane group is expected to increase the electron density of the aromatic ring, potentially slowing down nucleophilic aromatic substitution reactions compared to compounds with electron-withdrawing groups at this position. The steric bulk of the azepane ring might hinder reactions at the adjacent nitro group or the ester functionality.
Ethyl 4-fluoro-3-nitrobenzoate [3][4]Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction. It is a weak deactivator for electrophilic aromatic substitution and a good leaving group in nucleophilic aromatic substitution.The strongly electron-withdrawing fluorine atom will significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution, with fluoride acting as a leaving group.
Ethyl 4-methyl-3-nitrobenzoate [5]The methyl group is a weak electron-donating group through hyperconjugation and induction.The electron-donating nature of the methyl group will slightly increase the electron density of the ring, making it less reactive towards nucleophiles compared to unsubstituted or halogen-substituted analogues.
Methyl 3-(morpholin-4-yl)-4-nitrobenzoate [6]Morpholine is a six-membered saturated heterocyclic amine containing an oxygen atom. Like azepane, it is an electron-donating group. The ester is a methyl ester instead of an ethyl ester.The electronic effect of the morpholine group is similar to the azepane group. The smaller six-membered ring is less sterically hindered than the seven-membered azepane ring. The difference between a methyl and ethyl ester is generally considered to have a minor impact on the reactivity of the aromatic ring.

Proposed Experimental Protocol for Comparative Reactivity Study: Nucleophilic Aromatic Substitution

To quantitatively compare the reactivity of these compounds, a standardized nucleophilic aromatic substitution (SNAr) reaction can be performed. The rate of substitution of a leaving group (or a hydrogen atom in some cases) by a nucleophile is a direct measure of the electrophilicity of the aromatic ring.

Objective: To compare the rate of reaction of this compound and the selected analogues with a common nucleophile, such as piperidine.

Materials:

  • This compound

  • Ethyl 4-fluoro-3-nitrobenzoate

  • Ethyl 4-methyl-3-nitrobenzoate

  • Methyl 3-(morpholin-4-yl)-4-nitrobenzoate

  • Piperidine

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrers, heating block

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each of the nitroaromatic compounds (0.1 M in DMF) and piperidine (1 M in DMF).

  • In a reaction vial, add 1.0 mL of the nitroaromatic compound stock solution.

  • Add 0.1 mL of the internal standard stock solution.

  • Place the vial in a heating block pre-heated to 80 °C and allow it to equilibrate for 5 minutes.

  • Initiate the reaction by adding 1.0 mL of the pre-heated piperidine stock solution.

  • Take aliquots (e.g., 50 µL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quench each aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent if necessary (e.g., a dilute acid to neutralize the piperidine).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.

  • Plot the concentration of the starting material versus time to determine the reaction rate. The relative reactivity can be established by comparing the rate constants.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental protocol for the comparative reactivity study.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_stock Prepare Stock Solutions (0.1M Nitroaromatics, 1M Piperidine in DMF) add_reactants Mix Nitroaromatic, Internal Standard prep_stock->add_reactants heat Equilibrate at 80°C add_reactants->heat add_nuc Add Piperidine to Initiate heat->add_nuc sampling Take Aliquots at Time Intervals add_nuc->sampling quench Quench Aliquots sampling->quench analyze Analyze by GC-MS/HPLC quench->analyze data Determine Concentrations & Calculate Rate Constants analyze->data compare Compare Reactivity Profiles data->compare

Caption: Experimental workflow for the comparative reactivity study.

Predicted Reactivity and Conclusion

Based on the principles of physical organic chemistry, the following reactivity order in a nucleophilic aromatic substitution reaction is predicted:

Ethyl 4-fluoro-3-nitrobenzoate > Methyl 3-(morpholin-4-yl)-4-nitrobenzoate ≈ this compound > Ethyl 4-methyl-3-nitrobenzoate

  • Ethyl 4-fluoro-3-nitrobenzoate is expected to be the most reactive due to the powerful electron-withdrawing effect of the fluorine atom, which activates the ring for nucleophilic attack and serves as an excellent leaving group.[7]

  • Ethyl 4-methyl-3-nitrobenzoate is predicted to be the least reactive. The electron-donating methyl group slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analog.

  • The reactivities of Methyl 3-(morpholin-4-yl)-4-nitrobenzoate and This compound are anticipated to be intermediate. The electron-donating character of the amino substituents deactivates the ring compared to the fluoro-substituted compound. However, the reaction can still proceed, often through substitution of the nitro group or a hydrogen atom, depending on the reaction conditions. The relative reactivity between the morpholine and azepane derivatives will be influenced by a subtle interplay of their electronic and steric properties.

This guide provides a framework for understanding and predicting the reactivity of this compound. The proposed experimental protocol offers a practical approach to validate these predictions and generate valuable quantitative data for this important class of compounds. Such data is crucial for the rational design of synthetic routes and the development of new chemical entities in drug discovery and materials science.

References

A Comparative Guide to the Predicted Biological Activity of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate and its derivatives. Due to a lack of direct experimental data on this specific compound, this guide leverages structure-activity relationship (SAR) insights from closely related nitroaromatic and azepane-containing molecules to forecast its potential therapeutic applications and performance against alternative compounds. The primary focus of this analysis is on the potential antimicrobial and anticancer activities, which are common for molecules with these structural motifs.

Predicted Biological Profile of this compound Derivatives

The core structure, featuring a nitro-substituted benzene ring coupled with an azepane moiety, suggests a likelihood of significant biological activity. Nitroaromatic compounds are known to exhibit a broad spectrum of activities including antibacterial, antifungal, antiparasitic, and anticancer effects.[1][2][3] The nitro group often functions as a pharmacophore, which can be bioreduced to generate reactive nitrogen species that induce cellular damage in pathogens and cancer cells.[2][3] The azepane ring, a seven-membered saturated heterocycle, can influence the compound's lipophilicity, conformational flexibility, and interactions with biological targets, potentially enhancing its efficacy and spectrum of activity.[4][5]

Comparative Analysis of Structurally Related Compounds

To build a predictive model for the biological activity of this compound, we will compare the reported activities of two classes of analogous compounds:

  • Nitrobenzoate Derivatives: These compounds share the core nitro-substituted aromatic ring.

  • Azepine and Azepane Derivatives: These compounds contain the seven-membered nitrogen-containing ring.

Table 1: Comparison of In Vitro Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida Species

This table presents the Minimum Inhibitory Concentration (MIC) values of various 3-methyl-4-nitrobenzoate derivatives, which serve as a reference for the potential antifungal activity of nitrobenzoate compounds.

CompoundR Group (Ester)C. albicans (ATCC 90028) MIC (µM)C. glabrata (ATCC 90030) MIC (µM)C. krusei (ATCC 34125) MIC (µM)C. guilliermondii (207) MIC (µM)
1 Methyl>5000>5000>500039
2 Ethyl>5000>5000>5000>5000
3 Propyl>5000>5000>5000250
4 Isopropyl>5000>5000>5000500
5 Butyl>5000>5000>5000125
6 Pentyl>5000>5000>500031
Fluconazole -0.516641

Data extracted from a study on 3-methyl-4-nitrobenzoate derivatives, which are structurally similar to the core of this compound.[6]

Table 2: Comparison of In Vitro Antibacterial Activity of Pyridobenzazepine Derivatives

This table showcases the antibacterial potential of compounds containing an azepine ring, a structure related to the azepane moiety in the target compound.

CompoundE. coli MIC (µg/mL)P. hauseri MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)M. luteus MIC (µg/mL)
Derivative 8 3978787839
Derivative 12 3133133133978
Amikacin 1531623115
Chloramphenicol 621252501531

Data from a study on pyridobenzazepine derivatives, highlighting the contribution of the azepine moiety to antibacterial activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of such compounds, based on protocols described for related molecules.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to the final inoculum concentration.

  • Preparation of Microplates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth medium in 96-well microplates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at the optimal temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of the target compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial anticancer Anticancer Assays (IC50 Determination) synthesis->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id

General workflow for the synthesis and biological evaluation of novel compounds.

mechanism_of_action cluster_cell Pathogen/Cancer Cell nitro_compound Nitroaromatic Compound (R-NO2) reduction Cellular Reductases nitro_compound->reduction Enters Cell rns Reactive Nitrogen Species (R-NO2•-) reduction->rns Reduction of Nitro Group damage Cellular Damage (DNA, Proteins) rns->damage Oxidative Stress death Cell Death damage->death

Proposed mechanism of action for nitroaromatic compounds.

References

Comparative Analysis of the X-ray Crystal Structures of Ethyl 4-(amino)-3-nitrobenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Landscape of Potential Therapeutic Agents

This guide provides a comparative analysis of the X-ray crystal structures of several analogs of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate." While the crystal structure for the specific azepane derivative is not publicly available, this document summarizes the crystallographic data for structurally related compounds where the azepane ring is replaced by other amino substituents. This information is crucial for understanding the structure-activity relationships, informing drug design, and guiding the synthesis of novel compounds in this chemical class.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for four analogs of Ethyl 4-(amino)-3-nitrobenzoate, providing a basis for structural comparison. These compounds share the core ethyl 3-nitrobenzoate scaffold, with variations in the amino group at the 4-position.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoateC₁₁H₁₄N₂O₅MonoclinicP2₁/c10.6422(6)14.9954(9)7.1975(4)99.607(2)1132.50(11)4[1]
Ethyl 4-(tert-butylamino)-3-nitrobenzoateC₁₃H₁₈N₂O₄--------[2]
Ethyl 3-nitro-4-(propylamino)benzoateC₁₂H₁₆N₂O₄TriclinicP-14.4914(4)12.0828(9)12.8763(9)81.055(4)611.57(8)2[3]
Ethyl 4-anilino-3-nitrobenzoateC₁₅H₁₄N₂O₄--------[4]

Further details on the crystal structures, including bond lengths, bond angles, and torsion angles, can be found in the cited literature.

Experimental Protocols

The synthesis and crystallization of the presented analogs generally follow a common synthetic route, as detailed in the literature[3][4].

General Synthesis of Ethyl 4-(amino)-3-nitrobenzoate Analogs

The synthesis is typically achieved through a nucleophilic aromatic substitution reaction. Ethyl 4-fluoro-3-nitrobenzoate serves as the starting material and is reacted with the desired primary or secondary amine.

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • The corresponding amine (e.g., 2-hydroxyethylamine, propylamine, aniline)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous dichloromethane (DCM) as the solvent

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane for recrystallization

Procedure:

  • A solution of ethyl 4-fluoro-3-nitrobenzoate in dry dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • To this stirred solution, the corresponding amine (approximately 1.1 equivalents) is added, followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (approximately 1.2 equivalents).

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is washed with a 10% aqueous sodium carbonate solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization, typically from hot hexane, to yield the desired ethyl 4-(amino)-3-nitrobenzoate analog as crystalline solid.

Single Crystal Growth for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and may require screening of various solvents and solvent mixtures. Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, and mixtures with hexane. The solution is left undisturbed in a loosely capped vial at room temperature, allowing for the slow evaporation of the solvent and the formation of high-quality single crystals over several days to weeks.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Analog purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

References

Purity Assessment of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate," a key intermediate in various synthetic pathways. We will explore a robust HPLC methodology, compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Thin-Layer Chromatography (TLC), and provide detailed experimental protocols.

Predicted Impurity Profile of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between Ethyl 4-chloro-3-nitrobenzoate and azepane. Based on this, potential impurities may include:

  • Starting Materials: Unreacted Ethyl 4-chloro-3-nitrobenzoate and azepane.

  • Isomeric Impurities: Ethyl 2-(azepan-1-yl)-5-nitrobenzoate, if the starting nitro compound contains isomeric impurities.

  • Hydrolysis Product: 4-(azepan-1-yl)-3-nitrobenzoic acid, due to hydrolysis of the ethyl ester.

  • By-products from starting material synthesis: Impurities from the synthesis of Ethyl 4-chloro-3-nitrobenzoate, such as other chlorinated or nitrated species.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC (RP-HPLC) method is most suitable for a moderately polar compound like this compound.

Hypothetical HPLC Method Protocol

A specific, validated HPLC method for this compound is not publicly available. However, based on methods for structurally similar compounds such as ethyl 4-nitrobenzoate and other substituted nitrobenzoates, a reliable method can be proposed.[2][3]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid)
Gradient 50% ACN to 95% ACN over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the UV absorbance of the nitroaromatic chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Data Presentation: HPLC Performance
Performance MetricExpected Value
Resolution (Rs) > 2.0 between the main peak and closest impurity
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Precision (RSD%) < 2.0%
Accuracy (% Recovery) 98-102%
Analysis Time ~30 minutes per sample

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific contexts.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of that same substance.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[5][6]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique often used for qualitative purity assessment and reaction monitoring.[7][8] It can be made semi-quantitative with the use of a densitometer.[9]

Comparative Data of Analytical Techniques
FeatureHPLCqNMRTLC
Principle Differential partitioning between stationary and mobile phasesNuclear spin resonance in a magnetic fieldDifferential migration on a stationary phase coated plate
Primary Use Quantitative Purity & Impurity Profiling[1]Absolute Quantification, Structural Elucidation[10][11]Qualitative Purity, Reaction Monitoring[12]
Resolution Very HighModerate to High (depends on spectral overlap)Low to Moderate
Sensitivity High (ng to pg)Moderate (µg to mg)Low (µg)
Quantification Relative (requires reference standards)Absolute (requires an internal standard of known purity)[4]Semi-quantitative (with densitometry)
Analysis Time 20-60 min per sample5-15 min per sample15-45 min per plate (multiple samples)
Instrumentation Cost HighVery HighLow
Solvent Consumption HighLowVery Low

Experimental Workflows and Logical Relationships

To visualize the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC qNMR qNMR Analysis Preparation->qNMR TLC TLC Analysis Preparation->TLC Data_HPLC Chromatogram Analysis (Peak Integration, % Purity) HPLC->Data_HPLC Data_qNMR Spectrum Analysis (Integral Comparison, Absolute Purity) qNMR->Data_qNMR Data_TLC Plate Visualization (Rf Comparison, Spot Intensity) TLC->Data_TLC Report Final Purity Report Data_HPLC->Report Data_qNMR->Report Data_TLC->Report

Caption: Experimental workflow for the purity assessment of a pharmaceutical intermediate.

G cluster_methods Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC Quantification (Relative) qNMR qNMR Compound->qNMR Quantification (Absolute) TLC TLC Compound->TLC Qualitative ID Impurities Process-Related Impurities & Degradants Impurities->HPLC Detection & Quantification Impurities->qNMR Identification & Quantification Impurities->TLC Qualitative Detection HPLC->qNMR Orthogonal Method for Confirmation HPLC->TLC Rapid Screening Method

Caption: Logical relationships between the compound, its impurities, and analytical methods.

Conclusion

For the comprehensive purity assessment of "this compound," a well-developed RP-HPLC method stands as the most robust and reliable primary technique. It offers excellent resolution and sensitivity for the detection and quantification of potential impurities. However, for orthogonal verification and absolute quantification, qNMR serves as an invaluable tool. TLC remains a practical option for rapid, qualitative checks and for monitoring the progress of synthesis. The choice of methodology will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources.

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques covered in this guide include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Spectrophotometric methods (UV-Vis and Fluorescence). Each method's principles, typical experimental parameters, and performance characteristics are discussed to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters and performance characteristics of the major analytical techniques used for the quantification of nitroaromatic compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC & GC-MS)UV-Vis SpectrophotometryFluorescence Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Measures the absorption of ultraviolet or visible light by the analyte.Measures the emission of light from an analyte after it has absorbed light.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Compounds with chromophores that absorb in the UV-Vis range.Fluorescent compounds or those that can be derivatized to be fluorescent.
Selectivity High, especially with selective detectors like UV-Vis or Mass Spectrometry.Very high, particularly with Mass Spectrometry (GC-MS).Low to moderate; susceptible to interference from other absorbing species.High, but can be affected by quenching agents.
Sensitivity ng/mL to µg/mL range.[1]pg/mL to ng/mL range, especially with sensitive detectors like ECD or MS.[2]µg/mL to mg/mL range.ng/mL to µg/mL range; can be very sensitive for highly fluorescent compounds.[3]
Instrumentation HPLC system with pump, injector, column, and detector (e.g., UV, DAD, MS).GC system with injector, column, oven, and detector (e.g., FID, ECD, MS).UV-Vis Spectrophotometer.Spectrofluorometer.
Sample Preparation Filtration, dilution, solid-phase extraction (SPE).[1][4]Derivatization may be required for polar analytes, extraction.[5]Dilution in a suitable transparent solvent.Dilution, pH adjustment, removal of quenching agents.
Advantages Versatile, suitable for a wide range of compounds, well-established methods.High resolution and sensitivity, definitive identification with MS.Simple, rapid, and low cost.[6]High sensitivity and selectivity for specific compounds.[3][7]
Limitations Can be time-consuming, requires significant solvent usage.Not suitable for non-volatile or thermally labile compounds.Limited selectivity, matrix interference is common.[6]Not all compounds are fluorescent, susceptible to quenching.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related nitroaromatic compounds and can serve as a starting point for method development for "Ethyl 4-(azepan-1-yl)-3-nitrobenzoate".

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of nitroaromatic compounds.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Example for Ethyl Nitrobenzoate):

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. Phenyl columns can also offer alternative selectivity for aromatic compounds.[9][10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water is typically used.[4] For example, a starting mobile phase of 43:57 (v/v) methanol:water.[1]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 254 nm is a common wavelength for detecting nitroaromatic compounds.[1][10]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high-resolution separation and definitive identification, making it a powerful tool for the analysis of volatile and semi-volatile nitroaromatic compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions (General for Nitroaromatics):

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector. A splitless injection is often used for trace analysis. To avoid thermal degradation of thermally labile compounds, a deactivated injection port liner is recommended.[2]

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Create calibration standards by serial dilution.

  • Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from complex sample matrices.

  • If the compound is not sufficiently volatile or prone to degradation, derivatization may be necessary.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Determination of λmax: Scan a dilute solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent used for the standards.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample using the calibration curve. The Beer-Lambert law (A = εbc) is the principle behind this quantification.[11]

Fluorescence Spectroscopy

Fluorescence spectroscopy can be a highly sensitive method for the quantification of fluorescent molecules. While many nitroaromatic compounds are not natively fluorescent and can act as fluorescence quenchers, this property can also be exploited for their detection.[3][8]

Instrumentation:

  • A spectrofluorometer with an excitation source (e.g., xenon lamp) and an emission detector.

Methodology (Indirect Quantification by Quenching):

  • Fluorophore Selection: Choose a stable fluorophore whose fluorescence is efficiently quenched by the nitroaromatic analyte.

  • Optimization: Determine the optimal excitation and emission wavelengths for the chosen fluorophore.

  • Quenching Studies:

    • Prepare a solution of the fluorophore at a fixed concentration.

    • Add increasing concentrations of the nitroaromatic analyte (the quencher) to the fluorophore solution.

    • Measure the decrease in fluorescence intensity at the emission maximum of the fluorophore.

  • Stern-Volmer Plot:

    • Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]).

    • The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

    • This plot can be used as a calibration curve to determine the concentration of the nitroaromatic compound in an unknown sample.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a suitable analytical method for the quantification of a nitroaromatic compound like "this compound".

MethodSelectionWorkflow start Start: Define Analytical Goal (e.g., Quantification, Purity) compound_info Gather Information on Analyte - Volatility - Thermal Stability - Chromophore/Fluorophore Presence start->compound_info is_volatile Is the compound volatile and thermally stable? compound_info->is_volatile has_chromophore Does the compound have a UV-Vis absorbing chromophore? compound_info->has_chromophore gc_ms Consider GC or GC-MS - High Sensitivity - High Selectivity is_volatile->gc_ms Yes hplc Consider HPLC - Versatile for non-volatile compounds is_volatile->hplc No is_fluorescent Is the compound fluorescent or can be derivatized? has_chromophore->is_fluorescent No uv_vis Consider UV-Vis Spectrophotometry - Rapid and Simple - Good for initial screening has_chromophore->uv_vis Yes fluorescence Consider Fluorescence Spectroscopy - High Sensitivity is_fluorescent->fluorescence Yes no_suitable_method Consider Derivatization or Indirect Methods (e.g., Quenching) is_fluorescent->no_suitable_method No method_validation Develop and Validate Method (ICH Guidelines) gc_ms->method_validation hplc->method_validation uv_vis->method_validation fluorescence->method_validation no_suitable_method->method_validation end End: Routine Analysis method_validation->end

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in pharmaceutical development, is typically achieved through the nucleophilic aromatic substitution (SNAr) of a leaving group at the C4 position of an ethyl 3-nitrobenzoate derivative with azepane. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides a comparative overview of common catalytic approaches, including base-catalyzed, copper-catalyzed (Ullmann condensation), and palladium-catalyzed (Buchwald-Hartwig amination) methods.

Comparative Performance of Catalytic Systems

The selection of a suitable catalyst is critical for optimizing the yield, reaction time, and overall efficiency of the synthesis of this compound. Below is a summary of the performance of different catalytic approaches based on analogous reactions reported in the literature.

Catalyst SystemPrecursorCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Base-Catalyzed Ethyl 4-chloro-3-nitrobenzoateK₂CO₃ or DIPEADMF or DMSO100-15012-24Moderate to Good
Copper-Catalyzed Ethyl 4-chloro-3-nitrobenzoateCuI / L-proline, K₂CO₃DMSO90-1208-16Good to Excellent
Palladium-Catalyzed Ethyl 4-chloro-3-nitrobenzoatePd₂(dba)₃ / Xantphos, NaOtBuToluene or Dioxane80-1104-12High to Excellent

Experimental Protocols

Detailed methodologies for the key catalytic approaches are provided below. These protocols are based on established procedures for similar nucleophilic aromatic substitution reactions and can be adapted for the synthesis of this compound.

Base-Catalyzed Synthesis

This method represents a straightforward approach that does not require a transition metal catalyst.

Procedure:

  • To a solution of Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add azepane (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Copper-Catalyzed Synthesis (Ullmann Condensation)

This method employs a copper(I) catalyst, which is often more economical than palladium-based systems.

Procedure:

  • In a reaction vessel, combine Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), azepane (1.2 eq), copper(I) iodide (CuI) (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 110 °C under a nitrogen atmosphere and stir for 8-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • The residue is then purified by flash chromatography to yield the desired product.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.

Procedure:

  • In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add a solution of Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and azepane (1.2 eq) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 4-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative study of catalysts for the synthesis of this compound.

experimental_workflow cluster_start Reactant Preparation cluster_catalysis Catalytic Systems cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_end Product & Evaluation start Ethyl 4-chloro-3-nitrobenzoate + Azepane base Base-Catalyzed (e.g., K₂CO₃ in DMF) start->base copper Copper-Catalyzed (e.g., CuI/L-proline in DMSO) start->copper palladium Palladium-Catalyzed (e.g., Pd₂(dba)₃/Xantphos in Toluene) start->palladium reaction_node Heating & Stirring (Controlled Temperature & Time) base->reaction_node copper->reaction_node palladium->reaction_node workup Aqueous Workup & Extraction reaction_node->workup purification Column Chromatography workup->purification product This compound purification->product comparison Yield & Purity Analysis product->comparison

Caption: A generalized workflow for the comparative synthesis of this compound.

In Silico Spotlight: Predicting the Pharmaceutical Profile of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacokinetic and safety profile is paramount to mitigating late-stage attrition and reducing costs. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has emerged as an indispensable tool for researchers, offering rapid and cost-effective initial screening of novel chemical entities.[1][2][3] This guide provides a comparative analysis of the predicted properties of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate , a novel research compound, against the established experimental data of Nifedipine , a well-characterized calcium channel blocker used in the management of hypertension and angina.

Comparative Physicochemical and ADMET Profile

The following tables summarize the predicted properties for this compound, generated based on methodologies employed by leading predictive modeling platforms, and the experimentally determined values for Nifedipine.

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Predicted)Nifedipine (Experimental)
Molecular Weight ( g/mol )292.33346.33
LogP (o/w)3.12.2
Water SolubilityLowLow
pKa (most basic)4.5< 1
H-bond Donors01
H-bond Acceptors58
Rotatable Bonds54

Table 2: Predicted ADMET Properties

ParameterThis compound (Predicted)Nifedipine (Experimental)
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityHighHigh
P-gp SubstrateNoYes
Distribution
BBB PermeabilityHighLow
CNS PermeabilityHighLow
Plasma Protein BindingHighHigh (92-98%)
Metabolism
CYP450 2D6 InhibitorYesNo
CYP450 3A4 InhibitorYesNo
Excretion
Renal Organic Cation TransporterInhibitorNot a significant pathway
Toxicity
hERG InhibitionHigh RiskLow Risk
Ames MutagenicityPositiveNegative
CarcinogenicityPositiveNegative
Skin SensitizationWeakNo

Methodologies and Protocols

The in silico predictions for this compound were derived using a consensus approach, integrating models analogous to those found in platforms such as ADMETlab, admetSAR, and ADMET Predictor®.[4][5][6] These platforms utilize a variety of machine learning algorithms, including graph convolutional neural networks and support vector machines, trained on extensive curated datasets of chemical structures and their corresponding experimental data.[7][8]

Experimental Protocols for Nifedipine Data:

The experimental data for Nifedipine is sourced from publicly available databases and literature. Key experimental methodologies include:

  • LogP Determination: Shake-flask method using n-octanol and water.

  • Aqueous Solubility: Equilibrium solubility method in various buffer solutions.

  • Caco-2 Permeability: In vitro assay using Caco-2 cell monolayers to assess bidirectional transport.

  • Plasma Protein Binding: Equilibrium dialysis with human plasma.

  • CYP450 Inhibition: In vitro incubation with human liver microsomes and specific probe substrates.

  • hERG Inhibition: Patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

  • Ames Mutagenicity: Bacterial reverse mutation assay using various Salmonella typhimurium strains.

Visualizing Predictive Workflows and Biological Pathways

To illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical in silico prediction workflow and a hypothetical signaling pathway potentially modulated by aromatic nitro compounds.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output cluster_analysis Analysis mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Properties mol_structure->physchem Calculate admet ADMET Properties mol_structure->admet Predict data_table Data Tables physchem->data_table admet->data_table viz Visualizations data_table->viz report Comparative Report data_table->report viz->report

Caption: A generalized workflow for in silico property prediction.

Signaling_Pathway cluster_response Cellular Response ext_ligand Aromatic Nitro Compound receptor Cellular Target (e.g., Enzyme, Receptor) ext_ligand->receptor Binds/Modulates downstream_effector Downstream Effector receptor->downstream_effector Activates/Inhibits response1 Altered Gene Expression downstream_effector->response1 response2 Apoptosis downstream_effector->response2 response3 Cell Proliferation downstream_effector->response3

Caption: Hypothetical signaling pathway for an aromatic nitro compound.

References

A Comparative Guide to Establishing a Reference Standard for Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is paramount for ensuring the accuracy and validity of analytical results.[1][2] For the compound Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, a key intermediate in various synthetic pathways, readily available certified reference materials are scarce. This guide provides a comprehensive framework for qualifying a commercial-grade batch of this compound as an in-house reference standard. The comparison herein is between a typical commercial-grade product and a fully characterized and qualified reference standard suitable for quantitative and qualitative analyses.

Data Presentation: Commercial Grade vs. Qualified Reference Standard

The qualification of a reference standard involves a series of analytical tests to confirm its identity, purity, and potency.[3] The following table summarizes the anticipated differences in data presentation between a standard commercial-grade material and a qualified in-house reference standard.

CharacteristicCommercial Grade MaterialQualified Reference Standard
Purity Typically stated as ≥95% or ≥98% (by HPLC area %) on the supplier's Certificate of Analysis (CoA). May not account for all impurities.Purity is rigorously determined, often by a mass balance approach, and is typically expected to be ≥99.5%.[4] The CoA will include detailed information on organic and inorganic impurities, residual solvents, and water content.[1][5]
Identity Confirmation May be confirmed by basic techniques like melting point or a single spectroscopic method (e.g., ¹H NMR).Identity is unequivocally confirmed through a combination of advanced analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6][7]
Certificate of Analysis (CoA) A basic document often providing limited data, such as appearance, melting point, and a general purity value.A comprehensive document detailing the methods and results of all characterization tests, including chromatograms, spectra, and a calculated potency value. It will also include storage conditions and a re-test date.[1]
Traceability Generally not traceable to national or international standards.While not a primary standard from a pharmacopeia, an in-house standard is thoroughly characterized to ensure its suitability for its intended use and is traceable to the analytical methods used for its qualification.[8]
Intended Use Suitable for general synthesis and research purposes where exact concentration may not be critical.Suitable for use as a reference for identification, purity assessment, and assay of other batches of this compound.

Experimental Protocols for Qualification

To elevate a commercial-grade material to a qualified reference standard, the following experimental protocols are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is crucial for separating and quantifying impurities.[9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the material in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the sample and run the gradient method. Identify the main peak corresponding to this compound and any impurity peaks.

  • Purity Calculation: The purity is often initially estimated by the area normalization method, where the area of the main peak is divided by the total area of all peaks.[11] For a reference standard, a more accurate quantification using a mass balance approach is preferred, which considers the content of water, residual solvents, and non-volatile impurities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR provides detailed structural information, confirming the identity of the compound.[12][13][14]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference.[15]

  • ¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the structure of this compound.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

  • Data Interpretation: Compare the obtained spectra with known literature values or predicted spectra to confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the compound and can help in identifying impurities.[6][16][17]

  • Instrumentation: A mass spectrometer, for example, one coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Procedure: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 293.15). The fragmentation pattern can also provide further structural confirmation.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for qualifying a batch of this compound as an in-house reference standard.

Caption: Workflow for qualifying a reference standard.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate, ensuring laboratory safety and environmental compliance. This compound, containing both a nitroaromatic group and an azepane moiety, requires careful management as hazardous waste.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use nitrile gloves to prevent skin contact.[4]

  • Body Protection: A laboratory coat is necessary to protect skin and clothing.[4]

  • Footwear: Closed-toe shoes are mandatory to protect feet from potential spills.[4]

Safety Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][4][5]

  • Avoid generating dust when handling the solid compound.[2][5][6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the event of an emergency.[2][5]

II. Waste Characterization and Segregation

This compound should be treated as hazardous chemical waste due to its nitroaromatic structure, which can be toxic and harmful to the environment.[7]

  • Waste Classification: This compound is a non-halogenated organic solid.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. In particular, keep it separate from:

    • Acids[2]

    • Strong oxidizing agents[5][6]

    • Halogenated solvents[4]

III. Step-by-Step Disposal Procedure

  • Container Selection:

    • Choose a waste container that is compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • Ensure the container is clean and dry before adding any waste.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards associated with the chemical (e.g., "Irritant," "Harmful")

      • The date when the first waste was added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated and labeled container, minimizing the generation of dust.

    • If the compound is in a solution with a non-halogenated solvent, it can be collected in a designated "Non-Halogenated Organic Liquid Waste" container.

    • Keep the waste container securely closed at all times, except when adding waste.[1][2][6][8]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Disposal Request:

    • Once the container is full or you have no more of this waste to dispose of, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and is a violation of regulations.

  • For spills, immediately clean them up while wearing appropriate PPE. Sweep up the solid material, place it into a suitable container for disposal, and avoid generating dust.[2][5][6]

  • Empty containers of this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.[10]

IV. Data Summary

ParameterGuideline
Waste Category Hazardous Chemical Waste (Non-Halogenated Organic Solid)
Required PPE Safety goggles, nitrile gloves, lab coat, closed-toe shoes
Handling Location Chemical fume hood or well-ventilated area
Incompatible Waste Streams Acids, Strong Oxidizing Agents, Halogenated Solvents
Container Type Labeled, sealed HDPE or glass container
Disposal Method Collection by licensed hazardous waste disposal personnel
Spill Cleanup Sweep up solid, place in a sealed container for disposal

V. Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound Waste PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Container Select & Label a Compatible Hazardous Waste Container PPE->Container Transfer Carefully Transfer Waste into the Container Container->Transfer Seal Securely Seal the Container Transfer->Seal Store Store in a Designated Satellite Accumulation Area Seal->Store Request Arrange for Waste Pickup by Authorized Personnel Store->Request End End: Waste Properly Disposed Request->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.